molecular formula C16H14BrN5O4S B1677873 PIK-75 CAS No. 372196-67-3

PIK-75

Cat. No.: B1677873
CAS No.: 372196-67-3
M. Wt: 452.3 g/mol
InChI Key: QTHCAAFKVUWAFI-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIK-75 was developed as part of a PI 3-kinase drug discovery program. PIK75 attenuates insulin stimulation of Akt/PKB in a range of cell types at 100 nM. The compound has been reported to block growth of a range of cell lines with an IC50 value in the region of 50 nM. In vivo studies have shown that this compound, administered at 50 mg/kg, inhibited the growth of HeLa cell xenografts in mice models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHCAAFKVUWAFI-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945619-31-8
Record name PIK-75
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945619318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIK-75
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIK-75
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9058I8S63D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Pronged Assault of PIK-75 on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The small molecule inhibitor PIK-75 has emerged as a potent anti-cancer agent with a multifaceted mechanism of action that extends beyond its initial classification as a selective phosphoinositide 3-kinase (PI3K) p110α inhibitor. This technical guide provides an in-depth analysis of this compound's core mechanisms in cancer cells, offering researchers, scientists, and drug development professionals a comprehensive resource on its molecular targets, downstream effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism: A Multi-Targeted Kinase Inhibitor

Initially identified as a selective inhibitor of the p110α isoform of PI3K, subsequent research has revealed that this compound's potent anti-cancer effects stem from its ability to inhibit multiple key kinases involved in cell survival and proliferation.[1][2][3][4] This multi-targeted approach distinguishes it from other PI3K inhibitors and is central to its ability to induce robust apoptosis in cancer cells.[5]

The primary targets of this compound include:

  • Phosphoinositide 3-Kinase (PI3K) p110α: this compound is a potent and selective inhibitor of the p110α isoform of PI3K.[1][2][6] The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation, and its hyperactivation is a common event in many human cancers.[7][8] By inhibiting p110α, this compound blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger that recruits and activates downstream effectors like Akt.[1][9]

  • DNA-Dependent Protein Kinase (DNA-PK): this compound is also a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair.[2][4][6] Inhibition of DNA-PK can lead to the accumulation of DNA damage and sensitize cancer cells to apoptosis.[10]

  • Cyclin-Dependent Kinases (CDKs): Off-target effects of this compound include the inhibition of transcriptional kinases CDK7 and CDK9.[3] These kinases are crucial for regulating the cell cycle and transcription. Inhibition of CDK9, in particular, leads to the downregulation of the anti-apoptotic protein Mcl-1.[3][11][12]

This combined inhibition of key survival and proliferation pathways, along with the impairment of DNA repair mechanisms, creates a synergistic and potent anti-cancer effect.

Downstream Signaling Consequences: Unraveling the Apoptotic Cascade

The multi-targeted nature of this compound triggers a cascade of downstream events that converge to induce apoptosis in cancer cells.

Inhibition of the PI3K/Akt Pathway

As a p110α inhibitor, this compound effectively blocks the PI3K/Akt signaling pathway. This leads to a dose-dependent reduction in the phosphorylation of Akt (also known as Protein Kinase B or PKB) at both Ser473 and Thr308, key sites for its activation.[1] The inhibition of Akt phosphorylation has been observed in various cell types, including CHO-IR cells, 3T3-L1 pre-adipocytes, and J774.2 macrophage cells.[1] In cancer cells, this blockade of Akt signaling contributes to cell cycle arrest and the induction of apoptosis.[1][5][13]

Downregulation of Mcl-1 and Sensitization to Apoptosis

A critical and distinguishing feature of this compound's mechanism is its ability to potently downregulate the anti-apoptotic protein Mcl-1.[3] This effect is largely attributed to its off-target inhibition of CDK9, which is required for the transcription of the MCL-1 gene.[3][12] The rapid loss of Mcl-1 protein is a key event that precedes the induction of apoptosis by this compound.[3]

Furthermore, this compound has been shown to profoundly sensitize cancer cells to TRAIL-induced apoptosis, a process that is independent of its PI3K inhibitory activity and is linked to the suppression of c-FLIP and Mcl-1.[11]

Overcoming Therapeutic Resistance

The dual inhibition of PI3K/Akt signaling and Mcl-1 expression makes this compound an effective agent for overcoming resistance to other cancer therapies.[12][14] For instance, in mantle cell lymphoma, this compound has been shown to overcome resistance to the BCL-2 inhibitor venetoclax by simultaneously suppressing PI3K-AKT signaling and blocking MCL-1 expression.[12][14][15]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against various kinases and its cytotoxic effects on different cancer cell lines.

Target KinaseIC50 (nM)Reference(s)
PI3K p110α5.8[2][4][16]
PI3K p110β1300[2][4]
PI3K p110γ76[2][4]
PI3K p110δ510[2]
DNA-PK2[2][4]
Cell LineCancer TypeIC50 (µM)Reference(s)
MV4-11Acute Myeloid Leukemia0.003[2]
MinoMantle Cell Lymphoma0.0015[14]
Rec-1Mantle Cell Lymphoma0.0109[14]
JeKo-1Mantle Cell Lymphoma0.0015[14]
Z138Mantle Cell Lymphoma0.0172[14]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

PI3K Enzyme Activity Assay

This assay determines the in vitro inhibitory activity of this compound against different PI3K isoforms.

  • Reaction Mixture: A typical reaction is performed in a 50 μL volume containing 20 mM HEPES (pH 7.5) and 5 mM MgCl2.

  • Substrate: 180 μM phosphatidylinositol is used as the substrate.

  • Initiation: The reaction is initiated by the addition of 100 μM ATP, which includes 2.5 μCi of [γ-32P]ATP.

  • Incubation: The reaction mixture is incubated for 30 minutes at room temperature.

  • Termination: The reaction is stopped by adding 50 μL of 1 M HCl.

  • Detection: The radiolabeled product is then extracted and quantified to determine the enzyme activity.[2]

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 24-well plates at an appropriate density.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-10 μM) for a specified duration (e.g., 48 hours).

  • MTT Addition: 100 μL of MTT solution is added to each well, and the plates are incubated for 3.5 hours at 37°C.

  • Solubilization: The resulting formazan crystals are solubilized overnight by adding 500 μL of 10% sodium dodecyl sulfate (SDS) in 0.01 M HCl.

  • Absorbance Reading: The absorbance is measured at a test wavelength of 570 nm and a reference wavelength of 690 nm using a microplate reader.[2]

Western Blotting for Protein Phosphorylation and Expression

Western blotting is employed to analyze the levels of total and phosphorylated proteins in key signaling pathways.

  • Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, Mcl-1, PARP, Caspase-3) followed by incubation with appropriate secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.[3][14]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

PIK75_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation PIK75 This compound PIK75->PI3K Inhibits

Figure 1: this compound inhibits the PI3K/Akt signaling pathway.

PIK75_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates & Activates Transcription MCL1_gene MCL-1 Gene RNAPII->MCL1_gene Transcribes Mcl1_protein Mcl-1 Protein MCL1_gene->Mcl1_protein Translation Pro_apoptotic Pro-apoptotic Proteins (e.g., Bak) Mcl1_protein->Pro_apoptotic Inhibits Apoptosis Apoptosis Pro_apoptotic->Apoptosis PIK75 This compound PIK75->CDK9 Inhibits

Figure 2: this compound induces apoptosis via CDK9 inhibition and Mcl-1 downregulation.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of Protein Levels detection->end

Figure 3: Workflow for Western Blot analysis of this compound's effects.

Conclusion

This compound represents a compelling anti-cancer agent with a unique, multi-targeted mechanism of action. Its ability to simultaneously inhibit the PI3K/Akt pathway, DNA-PK, and key transcriptional CDKs results in a potent pro-apoptotic effect that is often lacking in more selective PI3K inhibitors. This multifaceted approach not only enhances its direct cytotoxicity but also provides a strategy for overcoming resistance to other targeted therapies. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and similar multi-targeted kinase inhibitors in oncology.

References

The Dual-Edged Sword: A Technical Guide to the Kinase Inhibitor PIK-75

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective small molecule inhibitor with a multifaceted mechanism of action, primarily targeting the p110α isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).[1][2] Its high affinity and isoform selectivity for p110α have positioned it as a valuable tool for dissecting the intricate roles of the PI3K signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Furthermore, its potent inhibition of DNA-PK highlights its potential in the realm of DNA damage repair and cancer therapy.[4][1] Recent studies have also unveiled its activity as a dual inhibitor of PI3K and Cyclin-Dependent Kinase 9 (CDK9), leading to the suppression of the anti-apoptotic protein MCL-1.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its primary targets, mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Primary Targets and Mechanism of Action

This compound is a reversible inhibitor that exhibits impressive potency and selectivity for the p110α isoform of PI3K, with an IC50 value of 5.8 nM in cell-free assays. This selectivity is over 200-fold greater than for the p110β isoform (IC50 = 1.3 µM).[1][2] In addition to its potent inhibition of p110α, this compound is also a powerful inhibitor of DNA-PK, with an IC50 of 2 nM.[4][1]

The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular functions. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Activated Akt then phosphorylates a wide range of substrates, leading to the regulation of cell survival, proliferation, and metabolism. This compound, by inhibiting p110α, blocks the production of PIP3 and consequently suppresses the downstream activation of Akt.[3] This is evidenced by the dose-dependent inhibition of insulin-induced phosphorylation of Akt on both Ser473 and Thr308 in various cell lines.[1][3]

Recent evidence also points to this compound's role as a dual inhibitor of PI3K and CDK9.[5][6] This dual activity leads to the suppression of MCL-1, an anti-apoptotic protein, thereby promoting apoptosis in cancer cells.[5][7]

Quantitative Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases, highlighting its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.[8]

Target KinaseIC50 (nM)
DNA-PK2
PI3K p110α 5.8
PI3K p110γ76
PI3K p110δ510
PI3K p110β1300
PI3KC2β~1000
mTORC1~1000
ATM2300
hsVPS342600
PI3KC2α~10000
mTORC2~10000
ATR21000
PI4KIIIβ~50000

Data compiled from multiple sources.[4][1][9]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.

PI3K_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2:e->PIP3:w PDK1 PDK1 PIP3:e->PDK1:w Recruits Akt Akt PIP3:e->Akt:w Recruits PDK1:e->Akt:w Phosphorylates (Thr308) Downstream Downstream Effectors Akt:e->Downstream:w Activates mTORC2 mTORC2 mTORC2:e->Akt:w Phosphorylates (Ser473) GF Growth Factor GF->RTK PIK75 This compound PIK75:e->PI3K:w Inhibits Radiometric_Assay_Workflow A Prepare Reaction Mix (Buffer, PI, this compound) B Pre-incubate (10 min, RT) A->B C Initiate Reaction (Add [γ-³²P]ATP) B->C D Incubate (30 min, RT) C->D E Stop Reaction (Add 1M HCl) D->E F Extract Lipids (Chloroform/Methanol) E->F G Phase Separation (Add 2M KCl, Centrifuge) F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis (Calculate % Inhibition, IC50) H->I Luminescence_Assay_Workflow A Dispense this compound into Plate B Add Kinase and Substrate A->B C Initiate Reaction (Add ATP) B->C D Incubate (60 min, RT) C->D E Add Kinase-Glo® Reagent (Stop Reaction) D->E F Incubate (15 min, RT) E->F G Measure Luminescence F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

References

The Discovery and Synthesis of PIK-75: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in human cancers.[1] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2][3][4] Initially identified through a dedicated PI3K drug discovery program, this compound, an imidazopyridine derivative, has been instrumental as a research tool for elucidating the role of p110α in cellular processes like insulin signaling and for exploring therapeutic strategies in oncology.[1][5][6] However, its clinical development has been hampered by poor solubility and stability.[7][8] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound.

Mechanism of Action and Kinase Selectivity

This compound exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway.[9] The PI3K enzyme family catalyzes the synthesis of crucial lipid second messengers, and the p110α isoform is a primary mediator of insulin signaling and is often mutated in tumors.[1] By inhibiting p110α, this compound blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of downstream effectors like the kinase Akt.[1][7] This disruption of the signaling cascade can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3][7]

This compound is a reversible and highly selective inhibitor of p110α, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2][3] It is significantly more potent against p110α than other Class I PI3K isoforms.[1][10] Notably, this compound is a noncompetitive inhibitor with respect to ATP when binding to p110α.[10] Beyond PI3K, this compound is also a potent inhibitor of DNA-PK and has been identified as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9) in some contexts.[2][11][12]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative inhibitory activity of this compound against a panel of protein and lipid kinases. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[13]

Target KinaseIC50 (nM)Notes
PI3K Isoforms
p110α5.8Over 200-fold more potent than against p110β.[1][2][3][10]
p110β1300 (1.3 µM)[1][2][3][10]
p110γ76[1][2][3][10]
p110δ510[2][10]
Other Kinases
DNA-PK2[2][3][4]
mTORC1~1000 (~1 µM)[2]
mTORC2~10000 (~10 µM)[2]
ATM2300 (2.3 µM)[2]
ATR21000 (21 µM)[2]
hsVPS342600 (2.6 µM)[2]

Experimental Protocols

PI3K Enzyme Activity Assay (Radiometric)

This protocol determines PI3K enzyme activity by measuring the incorporation of radioactive phosphate into its lipid substrate.

Materials:

  • Purified PI3K enzyme (e.g., p110α/p85α)

  • This compound (dissolved in DMSO)

  • Reaction Buffer: 20 mM HEPES, pH 7.5, 5 mM MgCl₂

  • Substrate: 180 µM Phosphatidylinositol (PI)

  • ATP Mix: 100 µM ATP containing 2.5 µCi of [γ-³²P]ATP

  • Stop Solution: 1 M HCl

  • Extraction Solution: Chloroform/Methanol (1:1 v/v)

  • 2 M KCl

  • Scintillation fluid and counter

Methodology:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 50 µL reaction volume, combine the PI3K enzyme, PI substrate, and the desired concentration of this compound.

  • Initiate the reaction by adding the ATP mix.

  • Incubate the reaction mixture for 30 minutes at room temperature.[10]

  • Stop the reaction by adding 50 µL of 1 M HCl.[10]

  • Extract the phosphorylated lipid products by adding 100 µL of chloroform/methanol (1:1), followed by vortexing.[10]

  • Add 250 µL of 2 M KCl to facilitate phase separation, and vortex again.

  • Centrifuge to separate the organic and aqueous phases.

  • Transfer a sample of the lower organic phase (containing the radiolabeled lipid) to a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[10]

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., SKOV-3, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FCS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Buffer: 10% SDS in 0.01 M HCl

  • 24-well or 96-well microplates

  • Spectrophotometer

Methodology:

  • Seed cells in microplates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 48 or 72 hours).[10]

  • Following the incubation period, add MTT solution to each well and incubate for approximately 3.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals. Incubate overnight (approx. 16 hours) at 37°C.[10]

  • Transfer samples to a 96-well plate and measure the absorbance (optical density) at a wavelength of 570 nm, with a reference wavelength of 690 nm.[10]

  • Express data as a percentage of the control (untreated cells) and calculate IC50 values.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAkt->Downstream Activates Response Cell Growth, Survival, Proliferation Downstream->Response GrowthFactor Growth Factor GrowthFactor->RTK Binds PIK75 This compound PIK75->PI3K Inhibits

Caption: PI3K signaling pathway and the inhibitory action of this compound.

General Synthesis Workflow for this compound

PIK75_Synthesis cluster_reactants Starting Materials cluster_core_formation Core Synthesis cluster_functionalization Functionalization cluster_final_step Final Condensation Aminopyridine 5-Bromo-2-aminopyridine Imidazopyridine 6-Bromoimidazo[1,2-a]pyridine Aminopyridine->Imidazopyridine Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Imidazopyridine Formyl_IP 6-Bromoimidazo[1,2-a]pyridine -3-carbaldehyde Imidazopyridine->Formyl_IP Vilsmeier-Haack Formylation PIK75 This compound Formyl_IP->PIK75 Condensation Hydrazide 2-Methyl-5-nitro benzenesulfonohydrazide Hydrazide->PIK75

Caption: Generalized synthetic route for this compound.

References

PIK-75: A Technical Whitepaper on its Dual PI3K/CDK9 Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PIK-75, a potent small molecule inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinase 9 (CDK9). This dual inhibitory activity makes this compound a subject of significant interest in cancer research, particularly in overcoming therapeutic resistance. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule that has been identified as a potent inhibitor of the p110α isoform of PI3K.[1][2] Initially developed as a PI3K inhibitor, further studies revealed its significant off-target activity against CDK9, a key regulator of transcription.[3][4] This dual inhibitory nature is of particular interest because it allows for the simultaneous targeting of two critical cancer survival pathways: the PI3K/AKT/mTOR signaling cascade that promotes cell growth and survival, and the CDK9-mediated transcriptional machinery that upregulates anti-apoptotic proteins like Mcl-1.[3][5] The synergistic effect of inhibiting both pathways has shown promise in inducing apoptosis in cancer cells, including those resistant to other therapies.[5][6]

Mechanism of Action: A Dual-Pronged Attack

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8][9] In many cancers, this pathway is aberrantly activated, contributing to uncontrolled cell growth and resistance to apoptosis.[8]

This compound primarily targets the p110α isoform of PI3K, a key enzyme that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][10] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and the promotion of cell survival and proliferation.[7][9] By inhibiting p110α, this compound blocks the production of PIP3, thereby preventing the activation of AKT and the downstream signaling cascade.[6] This leads to a reduction in cell growth and survival signals.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (p110α) RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PIK75 This compound PIK75->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Inhibition of the CDK9/p-TEFb Pathway

CDK9 is a serine/threonine kinase that, in complex with a cyclin T subunit, forms the positive transcription elongation factor b (P-TEFb).[11][12] P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the transition from transcription initiation to productive elongation.[13][14]

Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, to maintain their survival.[3] By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, leading to a global transcriptional arrest.[3][4] This disproportionately affects the expression of proteins with short mRNA and protein half-lives, including Mcl-1. The downregulation of Mcl-1 is a key event that sensitizes cancer cells to apoptosis.[3]

CDK9_pTEFb_Pathway PTEFb P-TEFb Complex CTD C-terminal Domain (CTD) PTEFb->CTD phosphorylates CDK9 CDK9 CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPolII RNA Polymerase II RNAPolII->CTD TranscriptionElongation Transcription Elongation CTD->TranscriptionElongation Mcl1 Mcl-1 mRNA (Anti-apoptotic) TranscriptionElongation->Mcl1 PIK75 This compound PIK75->CDK9 inhibits

CDK9/p-TEFb Pathway Inhibition by this compound.
Synergistic Induction of Apoptosis

The dual inhibition of PI3K and CDK9 by this compound results in a powerful synergistic anti-cancer effect. While PI3K inhibition curtails pro-survival signaling, CDK9 inhibition leads to the rapid depletion of critical anti-apoptotic proteins like Mcl-1.[3] This combination effectively lowers the threshold for apoptosis, leading to programmed cell death even in cancer cells that are resistant to single-agent therapies.[5]

Dual_Inhibition_Logic PIK75 This compound PI3K PI3K Inhibition PIK75->PI3K CDK9 CDK9 Inhibition PIK75->CDK9 ReducedSurvival Reduced Pro-Survival Signaling (p-AKT↓) PI3K->ReducedSurvival ReducedMcl1 Reduced Mcl-1 Expression CDK9->ReducedMcl1 Synergy Synergistic Effect ReducedSurvival->Synergy ReducedMcl1->Synergy Apoptosis Apoptosis Synergy->Apoptosis Experimental_Workflow Start Start: Cancer Cell Line Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Lysis Cell Lysis & Protein Quantification Treatment->Lysis IC50 Determine IC50 Viability->IC50 Conclusion Correlate Pathway Inhibition with Cell Death IC50->Conclusion WesternBlot Western Blot Analysis Lysis->WesternBlot Analysis Analyze Protein Expression (p-AKT, Mcl-1, etc.) WesternBlot->Analysis Analysis->Conclusion

References

PIK-75: A Comprehensive Technical Guide to a Potent PI3K and DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75 is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). This guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for key assays and visualizations of the signaling pathways and experimental workflows are included to support researchers in their exploration of this compound as a research tool and potential therapeutic agent.

Chemical Structure and Properties

This compound, with the IUPAC name N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide, is a synthetic compound belonging to the imidazopyridine class.[1] Its chemical structure is characterized by a bromo-substituted imidazopyridine core linked to a dimethyl-nitrobenzenesulfonamide moiety.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HydrochlorideReference(s)
Molecular Formula C₁₆H₁₄BrN₅O₄SC₁₆H₁₄BrN₅O₄S • HCl[1][2]
Molecular Weight 452.28 g/mol 488.74 g/mol [1][2]
CAS Number 372196-67-3372196-77-5[1][3]
Appearance Light brown to brown solid powderYellow Powder[1][4]
Melting Point Not available221-223°C[1]
Solubility Soluble in DMSO (0.25 mg/ml) and DMF (0.5 mg/ml)Soluble in DMSO (4mg/mL) and DMF. Insoluble in water and ethanol.[1]
SMILES Cc1ccc(cc1S(=O)(=O)N(C)/N=C/c2cnc3ccc(cn23)Br)--INVALID-LINK--[O-]Not applicable[2]
LogP 3.84Not available[4]
Stability Stable for ≥ 4 years as a solid.Store at -20°C.[1]

Mechanism of Action and Biological Activity

This compound is a potent dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) p110α isoform and the DNA-dependent protein kinase (DNA-PK).[5][6] Its inhibitory activity against a panel of kinases has been extensively characterized, demonstrating a high degree of selectivity for p110α over other PI3K isoforms.

Table 2: In Vitro Inhibitory Activity of this compound against Various Kinases

Target KinaseIC₅₀ (nM)Reference(s)
PI3K p110α 5.8[5][6]
PI3K p110β 1300[5]
PI3K p110γ 76[5]
PI3K p110δ 510[5]
DNA-PK 2[6]
mTORC1 ~1000[7]
mTORC2 ~10000[7]
ATM 2300[7]
ATR 21000[7]
hsVPS34 2600[7]
PI3KC2α ~10000[7]
PI3KC2β ~1000[7]
PI4KIIIβ ~50000[7]

The inhibition of p110α by this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling pathway. This leads to the downstream inhibition of AKT phosphorylation and subsequent effects on cell growth, proliferation, and survival. The potent inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, suggests that this compound may also sensitize cancer cells to DNA-damaging agents.

Signaling Pathways

This compound primarily exerts its effects through the modulation of the PI3K/AKT/mTOR and DNA-PK signaling pathways.

PI3K_AKT_mTOR_Pathway This compound Inhibition of the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PIK75 This compound PIK75->PI3K Inhibits

Caption: this compound inhibits p110α, blocking the PI3K/AKT/mTOR signaling cascade.

DNA_PK_Pathway This compound Inhibition of the DNA-PK Pathway DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 Recruits DNAPK DNA-PK Ku7080->DNAPK Recruits & Activates NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Promotes PIK75 This compound PIK75->DNAPK Inhibits PI3K_Assay_Workflow PI3K Enzyme Activity Assay Workflow start Start prep_reagents Prepare Reaction Mix: - 20 mM HEPES, pH 7.5 - 5 mM MgCl₂ - 180 µM PI start->prep_reagents add_inhibitor Add this compound (or vehicle) prep_reagents->add_inhibitor add_enzyme Add PI3K Enzyme add_inhibitor->add_enzyme start_reaction Start Reaction with [γ-³²P]ATP (100 µM) add_enzyme->start_reaction incubate Incubate at RT for 30 min start_reaction->incubate stop_reaction Stop Reaction with 1 M HCl incubate->stop_reaction extract Extract Lipids with Chloroform/Methanol stop_reaction->extract scintillation Quantify ³²P by Scintillation Counting extract->scintillation end End scintillation->end MTT_Assay_Workflow MTT Cell Proliferation Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_pik75 Treat with this compound (various concentrations) seed_cells->add_pik75 incubate_treatment Incubate for Desired Time (e.g., 48h) add_pik75->incubate_treatment add_mtt Add MTT Reagent (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO or SDS incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end Western_Blot_Workflow Western Blotting Workflow start Start cell_treatment Treat Cells with this compound start->cell_treatment cell_lysis Lyse Cells & Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

References

The Role of PIK-75 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110α, has emerged as a critical tool in cancer research due to its dual inhibitory action against DNA-dependent protein kinase (DNA-PK). This dual activity positions this compound as a key modulator of the DNA damage response (DDR), a complex signaling network essential for maintaining genomic integrity. This technical guide provides an in-depth exploration of this compound's function in the DDR, detailing its mechanism of action, its impact on critical signaling pathways, and comprehensive protocols for its experimental application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively investigate and leverage the therapeutic potential of this compound in oncology.

Introduction to this compound and the DNA Damage Response

The DNA damage response is a fundamental cellular process that detects and repairs DNA lesions, thereby preventing the propagation of mutations that can lead to cancer. Key players in the DDR include the phosphatidylinositol 3-kinase-related kinases (PIKKs), such as DNA-PK, ataxia-telangiectasia mutated (ATM), and ATM and Rad3-related (ATR). DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).

This compound is a small molecule inhibitor that exhibits high selectivity for the p110α isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] Importantly, this compound is also a potent inhibitor of DNA-PK.[1][3][5][6] This dual inhibition of two critical pathways involved in cell survival and DNA repair makes this compound a compelling agent for cancer therapy, particularly in combination with DNA-damaging agents like radiation and certain chemotherapies.

Mechanism of Action of this compound in the DNA Damage Response

This compound's primary role in the DNA damage response stems from its potent inhibition of DNA-PK.[1][3][6] DNA-PK is a serine/threonine protein kinase that is rapidly recruited to the sites of DNA double-strand breaks. Its catalytic activity is essential for the subsequent steps of the NHEJ pathway, including the processing and ligation of the broken DNA ends. By inhibiting the kinase activity of DNA-PK, this compound effectively blocks the NHEJ repair pathway.[7] This inhibition of DNA repair leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest and, ultimately, apoptosis.

Furthermore, the concurrent inhibition of the PI3K/AKT pathway by this compound can further sensitize cancer cells to DNA damage. The PI3K/AKT pathway is a major pro-survival pathway that can counteract the apoptotic signals induced by DNA damage. By blocking this pathway, this compound lowers the threshold for apoptosis, thereby enhancing the cytotoxic effects of DNA-damaging agents.

Signaling Pathway of this compound in the DNA Damage Response

Caption: this compound inhibits both DNA-PK and PI3K p110α, leading to impaired DNA repair and reduced cell survival.

Quantitative Data on this compound Activity

The inhibitory activity of this compound against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Target KinaseIC50 (nM)Reference(s)
DNA-PK 2 [1][3][6]
p110α (PI3K) 5.8 [1][3][5][6]
p110β (PI3K)1300[1][3]
p110γ (PI3K)76[1][3][6]
p110δ (PI3K)510[3][6]
ATM2300[3][6]
ATR21000[3][6]
mTORC1~1000[3][6]
mTORC2~10000[3][6]

Experimental Protocols for Assessing this compound Function in DNA Damage Response

This section provides detailed methodologies for key experiments to investigate the role of this compound in the DNA damage response.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow

Comet_Assay_Workflow start Cell Culture treatment Treat with this compound +/- DNA damaging agent start->treatment harvest Harvest and Suspend Cells treatment->harvest embedding Embed Cells in Low-Melting Agarose on a Slide harvest->embedding lysis Cell Lysis (Alkaline or Neutral) embedding->lysis electrophoresis Electrophoresis lysis->electrophoresis staining Stain with DNA Dye (e.g., Propidium Iodide) electrophoresis->staining imaging Visualize and Score Comets using Fluorescence Microscopy staining->imaging end Data Analysis imaging->end

Caption: Workflow for performing a comet assay to assess DNA damage.

Detailed Protocol:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 1-24 hours) with or without a DNA damaging agent (e.g., ionizing radiation, etoposide). Include appropriate vehicle controls.

  • Cell Harvest: After treatment, wash the cells with ice-cold PBS and detach them using trypsin. Neutralize the trypsin and centrifuge the cells to obtain a cell pellet.

  • Embedding: Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with molten low-melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour to lyse the cells and unwind the DNA.

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes before applying a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides from the tank and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.

  • Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

γH2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.

Experimental Workflow

gH2AX_Workflow start Seed Cells on Coverslips treatment Treat with this compound +/- DNA damaging agent start->treatment fixation Fix Cells (e.g., with 4% Paraformaldehyde) treatment->fixation permeabilization Permeabilize Cells (e.g., with 0.25% Triton X-100) fixation->permeabilization blocking Block with Serum permeabilization->blocking primary_ab Incubate with anti-γH2AX Primary Antibody blocking->primary_ab secondary_ab Incubate with Fluorescently Labeled Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (e.g., with DAPI) secondary_ab->counterstain mounting Mount Coverslips on Slides counterstain->mounting imaging Image and Quantify Foci using Fluorescence Microscopy mounting->imaging end Data Analysis imaging->end

Caption: Workflow for γH2AX immunofluorescence staining to detect DNA double-strand breaks.

Detailed Protocol:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) for the desired duration, in the presence or absence of a DNA damaging agent.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells and block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.

Detailed Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well, depending on the cell line and treatment) in 6-well plates.

  • Treatment: Allow cells to attach for a few hours, then treat with this compound and/or a DNA damaging agent (e.g., a range of radiation doses).

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Conclusion

This compound is a powerful research tool for investigating the intricate connections between the PI3K/AKT signaling pathway and the DNA damage response. Its dual inhibitory activity against p110α and DNA-PK provides a unique opportunity to study the consequences of simultaneously targeting two critical pathways in cancer cells. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the multifaceted role of this compound in the DDR and to further elucidate its potential as a therapeutic agent. As our understanding of the complexities of DNA repair and cell signaling continues to grow, the strategic use of inhibitors like this compound will be instrumental in developing novel and effective cancer therapies.

References

PIK-75: A Multi-Kinase Inhibitor Driving Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIK-75 is a potent small molecule inhibitor initially identified as a selective phosphoinositide 3-kinase (PI3K) p110α inhibitor. However, subsequent research has revealed its activity against a broader range of kinases, including DNA-dependent protein kinase (DNA-PK) and several cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK7, and CDK9. This multi-targeted profile distinguishes this compound from other PI3K inhibitors, leading to unique and potent effects on the cell cycle, culminating in G2/M arrest and the induction of apoptosis in various cancer cell lines. This guide provides a comprehensive overview of this compound's mechanism of action, its detailed effects on cell cycle progression, and relevant experimental protocols for its study.

Mechanism of Action: Beyond PI3K Inhibition

This compound exerts its cellular effects through the inhibition of multiple key signaling pathways that are critical for cell survival and proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[1][2] this compound is a potent inhibitor of the p110α isoform of PI3K, with a reported IC50 value of 5.8 nM in cell-free assays.[3][4] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of the downstream serine/threonine kinase Akt.[5] Inhibition of Akt phosphorylation by this compound has been demonstrated in numerous cell lines.[5][6] The downstream consequences of Akt inhibition include reduced cell survival and proliferation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A key feature of this compound that distinguishes it from other PI3K inhibitors is its ability to inhibit several CDKs. Kinase screening has revealed that this compound strongly inhibits CDK1 and CDK2, which are crucial for the G2/M transition phase of the cell cycle.[4][7] This "off-target" activity is believed to be responsible for the G2/M arrest observed in cells treated with this compound.[7] Furthermore, this compound has been shown to inhibit CDK7 and CDK9, which are involved in the regulation of transcription.[8][9][10] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.[8][10]

Potential for p53 Activation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress, including DNA damage and oncogene activation.[2][11] The PI3K/Akt pathway can negatively regulate p53. Akt can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[12] By inhibiting Akt, this compound can theoretically prevent the phosphorylation and activation of MDM2, leading to the stabilization and accumulation of p53.[2][12] Activated p53 can then transcriptionally activate target genes that mediate cell cycle arrest (e.g., p21) and apoptosis.[11][13]

Effects on the Cell Cycle

The multi-targeted inhibitory profile of this compound results in a profound impact on cell cycle progression, primarily characterized by a robust G2/M arrest and the induction of apoptosis.

G2/M Phase Arrest

Unlike many other PI3K inhibitors that typically induce a G1 arrest, this compound consistently causes a strong G2/M phase cell cycle arrest in various cancer cell lines.[6][7] This effect is attributed to the inhibition of CDK1 and CDK2, key kinases that regulate the entry into and progression through mitosis.[4][7] The inhibition of these CDKs prevents the necessary phosphorylation of substrate proteins required for mitotic events.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[5][6] This pro-apoptotic activity is a consequence of its dual inhibitory effects:

  • PI3K Pathway Inhibition: Blockade of the PI3K/Akt survival signaling pathway contributes to a mitochondrial-dependent apoptosis, which is sensitive to the levels of the pro-apoptotic protein Bax.[6]

  • CDK7/9 Inhibition: Inhibition of CDK7 and CDK9 leads to the transcriptional suppression of the anti-apoptotic protein Mcl-1.[8][10] The rapid loss of Mcl-1 protein unleashes pro-apoptotic Bak, leading to the initiation of the apoptotic cascade.[10]

The simultaneous targeting of both the PI3K survival pathway and the transcriptional machinery that produces anti-apoptotic proteins creates a synthetic lethal effect in some cancer cells.[7]

Data Presentation

Inhibitory Activity of this compound
Target KinaseIC50 (nM)Notes
PI3K p110α5.8[3][4]Highly selective over p110β (IC50 = 1300 nM).[3][4]
PI3K p110γ76[3][4]
PI3K p110δ510[3]
DNA-PK2[3][4]
Cellular Potency of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia0.003[3]
NZOV9Ovarian Cancer0.066[3]
NZB5Ovarian Cancer0.069[3]
Rec-1Mantle Cell Lymphoma0.0015 - 0.0109 (range)[7]
MinoMantle Cell Lymphoma0.0015 - 0.0109 (range)[7]
JeKo-1Mantle Cell LymphomaNot specified, but potent
U87GlioblastomaNot specified, but induces apoptosis[6]
LN229GlioblastomaNot specified, but induces apoptosis and G2/M arrest[6]
SKOV-3Ovarian Cancer0.4-fold decrease with targeted nanosuspension[14]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.[6][15]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest cells after treatment with this compound or vehicle control. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS. Centrifuge again and discard the PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on single cells to exclude doublets and aggregates. The PI fluorescence should be measured on a linear scale. Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Western Blot Analysis of Cell Cycle and Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and signaling pathways affected by this compound.[13]

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p53, anti-p21, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., β-actin) to normalize for protein loading.

Visualization of Signaling Pathways and Workflows

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation PIK75 This compound PIK75->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

p53_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Akt Akt MDM2 MDM2 Akt->MDM2 Phosphorylation & Activation p53_cyto p53 MDM2->p53_cyto Ubiquitination Proteasome Proteasome p53_cyto->Proteasome Degradation p53_nuc p53 p53_cyto->p53_nuc Translocation PIK75 This compound PIK75->Akt p21_gene p21 gene p53_nuc->p21_gene Transcriptional Activation Apoptotic_genes Apoptotic genes p53_nuc->Apoptotic_genes Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21_gene->CellCycleArrest Apoptosis Apoptosis Apoptotic_genes->Apoptosis

Caption: Proposed mechanism of p53 activation by this compound via Akt inhibition.

Cell_Cycle_Workflow start Cell Culture with This compound Treatment harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash fix Fix with 70% Ethanol wash->fix stain Stain with PI and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

Methodological & Application

PIK-75: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and other kinases, making it a valuable tool for cancer research and drug development.[1][2] Primarily targeting the p110α isoform of PI3K, this compound also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK) and, in some contexts, cyclin-dependent kinase 9 (CDK9).[1][3][4] Its ability to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, underlies its pro-apoptotic and anti-proliferative effects.[5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and pathway diagrams to guide your research.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of the p110α subunit of PI3K.[1] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] This, in turn, blocks the activation of downstream effectors such as Akt, a key regulator of cell survival, proliferation, and metabolism.[5][8] By inhibiting Akt phosphorylation, this compound can lead to the downregulation of anti-apoptotic proteins like MCL-1 and induce apoptosis through the activation of caspases and PARP cleavage.[5][9] Additionally, its inhibitory effect on DNA-PK can sensitize cells to DNA-damaging agents.[2][3]

Quantitative Data

The inhibitory potency of this compound has been characterized across various kinase isoforms and cancer cell lines. The following tables summarize key IC50 values.

Table 1: this compound Inhibitory Activity against PI3K Isoforms and Other Kinases

TargetIC50 (nM)
p110α5.8[1][3]
p110β1300[1][3]
p110γ76[1][3]
p110δ510[3]
DNA-PK2[1][3]

Table 2: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MinoMantle Cell Lymphoma1.5 - 10.9[5]
Rec-1Mantle Cell Lymphoma1.5 - 10.9[5]
Maver-1Mantle Cell Lymphoma1.5 - 10.9[5]
Granta-519Mantle Cell Lymphoma1.5 - 10.9[5]
JeKo-1Mantle Cell Lymphoma1.5 - 17.2[5]
Z138Mantle Cell Lymphoma1.5 - 17.2[5]
NZB5Not Specified69[1]
Pancreatic Cancer CellsPancreatic Cancer100 - 1000 (effective range)[3]

Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound.

PIK75_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIK75 This compound PIK75->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits MCL1 MCL-1 AKT->MCL1 Upregulates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes MCL1->Apoptosis Inhibits

This compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.52 mg of this compound (MW: 452.28 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Note that solutions are unstable and should be prepared fresh when possible.[2]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A common concentration range to test is 0-10 µM.[1]

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.[1]

  • Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Akt (p-Akt)

This protocol allows for the assessment of this compound's inhibitory effect on the PI3K pathway.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 50 nM) for a specified time (e.g., 24 hours).[5]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of p-Akt and total Akt.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 10 nM and 50 nM) for 24 hours.[5]

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.

Experimental_Workflow StockPrep Prepare this compound Stock Solution (10 mM in DMSO) Treatment Treat Cells with This compound (and controls) StockPrep->Treatment CellSeeding Seed Cells in Appropriate Culture Vessels CellSeeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Western Western Blot Analysis (e.g., for p-Akt) Incubation->Western Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Western->DataAnalysis Apoptosis->DataAnalysis

A typical workflow for in vitro studies with this compound.

References

Application Notes and Protocols for PIK-75 Dissolution in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of PIK-75, a potent inhibitor of phosphoinositide 3-kinase (PI3K) alpha and DNA-dependent protein kinase (DNA-PK), for use in a variety of in vitro experimental settings.

Introduction

This compound is a widely utilized small molecule inhibitor in cancer research and cell signaling studies.[1][2] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document outlines the recommended solvents, preparation of stock solutions, and handling procedures to ensure the stability and efficacy of the compound in in vitro assays.

Data Presentation: Solubility and Stock Solution Parameters

The following table summarizes the key quantitative data for dissolving this compound. It is important to note that this compound is available as a free base and a hydrochloride salt, which may have slightly different molecular weights and solubilities.

ParameterValueSource(s)
Molecular Weight (Free Base) 452.3 g/mol [2]
Molecular Weight (HCl Salt) 488.74 g/mol
Primary Recommended Solvent Dimethyl sulfoxide (DMSO)[3][4]
Alternative Solvent N,N-Dimethylformamide (DMF)[2]
Aqueous Solubility Insoluble[3]
Solubility in DMSO Up to 11 mg/mL (22.51 mM)[3]
Recommended Stock Concentration 10 mM in DMSO[1]
Storage of Stock Solution -20°C[1][4]
Long-term Stability Up to 12 months at -20°C

Experimental Protocols

Materials
  • This compound powder (free base or HCl salt)

  • High-purity, anhydrous, or newly opened Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

  • Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Pre-dissolution Preparation :

    • Bring the this compound vial to room temperature before opening to prevent condensation.

    • Use high-purity, anhydrous DMSO to prepare the stock solution. Hygroscopic DMSO can significantly impact the solubility of the product.[3]

  • Calculation of Required Mass and Volume :

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of this compound (free base, MW = 452.3 g/mol ): Mass (mg) = 10 * 0.001 * 452.3 = 4.523 mg

  • Dissolution Procedure :

    • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the corresponding volume of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[3] Gentle warming can also aid dissolution.[4]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage :

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for long-term storage.[1][4]

Protocol for Preparing Working Solutions for Cell Culture Experiments
  • Thawing the Stock Solution :

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution :

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

    • For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.

  • Final Concentration in Culture :

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway inhibited by this compound and the experimental workflow for its preparation and use.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIK75 This compound PIK75->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Signaling mTORC1->Downstream

Caption: PI3K Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw Stock Solution store->thaw Use in Experiment dilute 7. Prepare Working Dilutions in Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat analyze 9. Analyze Results treat->analyze

References

Application Notes and Protocols for In Vivo Xenograft Studies Using PIK-75

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using PIK-75, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9). The information presented is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a selective inhibitor of the p110α isoform of PI3K with an IC50 of 5.8 nM and also potently inhibits DNA-PK with an IC50 of 2 nM.[1][2] It has demonstrated significant anti-cancer activity in various preclinical models by targeting key signaling pathways involved in cell survival, proliferation, and apoptosis.[3][4] Notably, this compound has shown efficacy in overcoming drug resistance, such as venetoclax resistance in mantle cell lymphoma (MCL), by inhibiting the PI3K-AKT signaling pathway and suppressing MCL-1 expression.[5][6] These characteristics make this compound a compelling candidate for preclinical in vivo evaluation using xenograft models.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

  • PI3K Inhibition: this compound primarily targets the p110α isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway.[1][3] Inhibition of PI3Kα blocks the phosphorylation of AKT, a critical downstream effector, thereby impeding cell growth, proliferation, and survival.[3][6]

  • CDK9 Inhibition: As a dual inhibitor, this compound also targets CDK9, a component of the positive transcription elongation factor b (P-TEFb).[5][6] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, most notably MCL-1, thereby promoting apoptosis in cancer cells.[5]

This dual inhibition of two critical cancer survival pathways provides a strong rationale for its use in oncology research.

Signaling Pathway

The primary signaling cascade affected by this compound is the PI3K/AKT pathway, which is often dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival and proliferation while inhibiting apoptosis. This compound's inhibition of CDK9 also impacts the expression of key survival proteins like MCL-1, which is a member of the BCL-2 family and a critical regulator of apoptosis.

PIK75_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Proliferation AKT->CellSurvival MCL1 MCL-1 MCL1->Apoptosis PIK75 This compound PIK75->PI3K inhibits CDK9 CDK9 PIK75->CDK9 inhibits CDK9->MCL1 promotes transcription

This compound Signaling Pathway

In Vivo Xenograft Study Data

The following tables summarize quantitative data from representative in vivo xenograft studies utilizing this compound.

Table 1: this compound Monotherapy in Mantle Cell Lymphoma Xenograft Models
Cell LineMouse StrainTreatment GroupDoseAdministration RouteScheduleOutcomeReference
Rec1-Re (Venetoclax-resistant)NSGVehicle--DailyProgressive tumor growth[5]
Venetoclax10 mg/kgOralDailyNo significant tumor growth inhibition[5]
This compound 10 mg/kg IP Daily Significant tumor growth inhibition [5]
JeKo-luc (Primary venetoclax resistance)NSGVehicle--DailyProgressive tumor growth[5]
Venetoclax50 mg/kg-DailyNo significant tumor growth inhibition[5]
This compound 10 mg/kg - Daily Effective inhibition of tumor growth [5]
Table 2: this compound Combination Therapy in Pancreatic Cancer Xenograft Model
Cell LineMouse StrainTreatment GroupDoseAdministration RouteScheduleOutcomeReference
Human Pancreatic Cancer-Gemcitabine---Anti-tumor effect[3]
This compound + Gemcitabine 2 mg/kg (this compound) - - Potentiated anti-tumor activity of Gemcitabine [3]

Experimental Protocols

Below are detailed protocols for conducting in vivo xenograft studies with this compound. These protocols should be adapted to specific cell lines and experimental goals and must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the subcutaneous injection of cancer cells to establish a xenograft tumor model.

Materials:

  • Cancer cell line of interest (e.g., Rec1-Re, JeKo-luc)

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., NSG, SCID)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with culture medium containing serum. d. Centrifuge the cell suspension and resuspend the pellet in sterile PBS or culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Injection Preparation: a. Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a mixture of PBS and Matrigel (typically a 1:1 ratio). b. The final cell concentration should be such that the desired number of cells (e.g., 5 x 10^6 cells) is contained in an injection volume of 100-200 µL.[5]

  • Subcutaneous Injection: a. Anesthetize the mouse according to IACUC approved protocols. b. Gently lift the skin on the flank of the mouse and insert the needle subcutaneously. c. Slowly inject the cell suspension to form a subcutaneous bleb. d. Carefully withdraw the needle.

  • Tumor Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2. d. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

CDX_Workflow start Start cell_culture 1. Cell Culture start->cell_culture cell_harvest 2. Cell Harvesting cell_culture->cell_harvest cell_count 3. Cell Counting cell_harvest->cell_count injection_prep 4. Injection Preparation cell_count->injection_prep subq_injection 5. Subcutaneous Injection injection_prep->subq_injection tumor_monitoring 6. Tumor Monitoring & Measurement subq_injection->tumor_monitoring randomization 7. Randomization into Treatment Groups tumor_monitoring->randomization end End randomization->end

CDX Model Establishment Workflow
Protocol 2: this compound Administration and Efficacy Evaluation

This protocol outlines the preparation and administration of this compound to tumor-bearing mice and subsequent evaluation of its anti-tumor efficacy.

Materials:

  • This compound hydrochloride

  • Vehicle solution (e.g., DMSO, saline, or as recommended by the supplier)

  • Tumor-bearing mice (from Protocol 1)

  • Syringes (1 mL) and needles (27-30 gauge) for injection

  • Calipers for tumor measurement

  • Bioluminescence imaging system (for luciferase-expressing cell lines)

Procedure:

  • This compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent like DMSO. b. On each treatment day, dilute the stock solution to the final desired concentration (e.g., 10 mg/kg) with a sterile vehicle.[5] The final injection volume should be appropriate for the size of the mouse (e.g., 100 µL).

  • Drug Administration: a. Administer this compound to the mice in the treatment group via the specified route (e.g., intraperitoneal injection).[5] b. Administer an equal volume of the vehicle solution to the mice in the control group. c. Follow the predetermined treatment schedule (e.g., daily).[5]

  • Tumor Growth Monitoring: a. Measure tumor volume with calipers 2-3 times per week throughout the study. b. For xenografts with luciferase-expressing cells, perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor tumor burden.[5]

  • Monitoring of Animal Health: a. Monitor the body weight and overall health of the mice regularly (e.g., daily or every other day). b. Observe for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Study Endpoint and Tissue Collection: a. The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point. b. At the end of the study, euthanize the mice according to IACUC guidelines. c. Excise the tumors and measure their final weight. d. Tissues can be collected for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of AKT) or immunohistochemistry.[5]

Efficacy_Evaluation_Workflow start Start drug_prep 1. This compound Preparation start->drug_prep drug_admin 2. Drug Administration (this compound or Vehicle) drug_prep->drug_admin tumor_monitoring 3. Tumor Growth Monitoring (Calipers/Bioluminescence) drug_admin->tumor_monitoring health_monitoring 4. Animal Health Monitoring tumor_monitoring->health_monitoring endpoint 5. Study Endpoint & Tissue Collection health_monitoring->endpoint data_analysis 6. Data Analysis endpoint->data_analysis end End data_analysis->end

This compound Efficacy Evaluation Workflow

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action that makes it particularly effective in certain cancer contexts, including drug-resistant tumors. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct meaningful in vivo xenograft studies to further explore the therapeutic potential of this compound. Careful adherence to these protocols and appropriate animal welfare guidelines will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for PIK-75 Induced Apoptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PIK-75, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9), for inducing and quantifying apoptosis in cancer cell lines. The following protocols and data are intended to facilitate research into the apoptotic mechanisms of this compound and its potential as a therapeutic agent.

Introduction

This compound is a selective inhibitor of the p110α isoform of PI3K and also targets the transcriptional kinase CDK9.[1][2] This dual-inhibitory action disrupts key cellular signaling pathways involved in cell survival and proliferation, making it a powerful tool for inducing apoptosis in a variety of cancer cells. Mechanistically, this compound's inhibition of the PI3K/Akt pathway and CDK9-mediated downregulation of the anti-apoptotic protein Mcl-1 converge to trigger the intrinsic, mitochondrial-dependent apoptotic cascade.[1][3] This process is characterized by the activation of Bax, release of cytochrome c, and subsequent caspase activation.[3][4]

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
p110α(Enzyme Assay)5.8[5]
DNA-PK(Enzyme Assay)2[5]
p110β(Enzyme Assay)1300[5]
p110γ(Enzyme Assay)76[5]
p110δ(Enzyme Assay)510[5]

Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Apoptosis Induction by this compound in Glioblastoma Cell Lines

The following table illustrates the percentage of apoptotic cells in PTEN wild-type (LN229) and PTEN mutant (U87) glioblastoma cell lines after treatment with this compound. Data was obtained by flow cytometry analysis of Annexin V-FITC stained cells.

Cell LinePTEN StatusThis compound Concentration (µM)Incubation Time (h)% Apoptotic CellsReference
LN229Wild-Type0.524Increased[3]
U87Mutant0.524Less than LN229[3]

Experimental Protocols

Protocol for Apoptosis Determination by Flow Cytometry using Annexin V and Propidium Iodide

This protocol outlines the steps to quantify apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometric analysis. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

  • This compound (Stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using trypsin-EDTA.

    • Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

This compound Signaling Pathway in Apoptosis

PIK75_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIK75 This compound PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Akt Akt Mcl1_Protein Mcl-1 Protein pAkt->Mcl1_Protein Stabilizes Mcl1_mRNA Mcl-1 mRNA CDK9->Mcl1_mRNA Promotes Transcription Mcl1_mRNA->Mcl1_Protein Translation Bax Bax Mcl1_Protein->Bax Mito_Bax Bax Bax->Mito_Bax Translocates Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Mcl1_Gene Mcl-1 Gene Mito_Cytochrome_c Cytochrome c (in Mitochondrion) Mito_Bax->Mito_Cytochrome_c Promotes Release

Caption: this compound induces apoptosis by inhibiting PI3K/Akt and CDK9 signaling pathways.

Experimental Workflow for this compound Apoptosis Assay

PIK75_Workflow start Start seed_cells 1. Seed Cells in 6-well plate start->seed_cells treat_cells 2. Treat with this compound or Vehicle Control seed_cells->treat_cells incubate 3. Incubate for 24-48 hours treat_cells->incubate harvest_cells 4. Harvest Adherent and Floating Cells incubate->harvest_cells wash_cells 5. Wash Cells with cold PBS harvest_cells->wash_cells stain_cells 6. Stain with Annexin V-FITC & PI wash_cells->stain_cells flow_cytometry 7. Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis 8. Quantify Apoptotic Cell Populations flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound induced apoptosis using flow cytometry.

References

Application Notes: Using PIK-75 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and reversible dual inhibitor that primarily targets the p110α isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).[1][2] It exhibits over 200-fold greater selectivity for p110α compared to the p110β isoform.[2] this compound's mechanism of action involves blocking the phosphorylation of downstream effectors like Akt (also known as Protein Kinase B), thereby interfering with the crucial PI3K/Akt/mTOR signaling pathway that governs cell proliferation, survival, and growth.[3][4][5][6] Its potent inhibitory effects make it a valuable tool for studying kinase function and for screening potential therapeutic agents in cancer and other diseases where this pathway is dysregulated.[7][8]

Mechanism of Action

This compound is a selective inhibitor of the p110α isoform of PI3K, with an IC50 value of 5.8 nM.[1][9] When binding to p110α, it acts as a noncompetitive inhibitor with respect to ATP but is competitive with the phosphatidylinositol (PI) substrate.[1] PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][8] PIP3 recruits and activates downstream proteins, most notably Akt. By inhibiting p110α, this compound prevents the formation of PIP3, leading to the suppression of Akt phosphorylation and the subsequent deactivation of the PI3K/Akt/mTOR signaling cascade.[5]

Additionally, this compound is a highly potent inhibitor of DNA-PK, with an IC50 of 2 nM, implicating it in processes related to DNA damage repair.[1][2][10]

PI3K_Pathway receptor Growth Factor Receptor pi3k PI3K (p110α) receptor->pi3k pip3 PIP3 pi3k->pip3 ATP->ADP pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt (PKB) pip3->akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 downstream Cell Growth, Proliferation, Survival akt->downstream mtorc1->downstream mtorc2 mTORC2 mtorc2->akt Ser473 inhibitor This compound inhibitor->pi3k

PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Quantitative Data: In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values from cell-free biochemical assays are summarized below.

Kinase TargetIC50 (nM)Reference(s)
DNA-PK 2[2][10][11]
PI3K p110α 5.8[1][2][9][11]
PI3K p110γ 76[2][10][11]
PI3K p110δ 510[1][11]
PI3K p110β 1300[2][9][11]
mTORC1 ~1000[11]
ATM 2300[11]
hsVPS34 2600[11]

Experimental Protocols

The following protocols provide methodologies for assessing the inhibitory activity of this compound against a target kinase, such as p110α, in a biochemical assay format. Biochemical kinase assays typically measure the transfer of a phosphate group from ATP to a substrate, and inhibition is observed as a decrease in this activity.[12][13]

Workflow prep 1. Reagent Preparation (Kinase, Substrate, this compound, ATP) preinc 2. Pre-incubation (Kinase + this compound) prep->preinc init 3. Reaction Initiation (Add ATP/Substrate Mix) preinc->init react 4. Kinase Reaction (Incubate at RT) init->react stop 5. Stop Reaction react->stop detect 6. Signal Detection (e.g., Radioactivity, Luminescence) stop->detect analyze 7. Data Analysis (Calculate % Inhibition, IC50) detect->analyze

References

Application Notes and Protocols for PIK-75 Nanoparticle Formulation in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formulation, characterization, and evaluation of PIK-75 nanoparticles for targeted drug delivery in cancer research. This compound, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor, exhibits poor aqueous solubility, which limits its therapeutic potential.[1][2][3] Nanoparticle-based delivery systems offer a promising strategy to overcome this limitation, enhancing drug solubility, stability, and tumor-specific targeting.

Introduction to this compound and Nanoparticle Formulations

This compound is a selective inhibitor of the p110α isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway.[4][5][6] This pathway is frequently overactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[7][8][9] By inhibiting PI3K, this compound can induce apoptosis in cancer cells.[10][11] However, its clinical development has been hampered by its low solubility.[2][3]

Nanoparticle formulations have been developed to address this challenge. Notable examples include:

  • Nanosuspensions: These formulations increase the surface area of the drug, leading to enhanced dissolution velocity and saturation solubility.[1] Folate-targeted nanosuspensions have been shown to improve drug uptake and cytotoxicity in ovarian cancer models.[1]

  • High-Density Lipoprotein-Like Nanoparticles (oc-HDL NP): These biomimetic nanoparticles encapsulate this compound and are designed to target the scavenger receptor class B type 1 (SR-B1), which is often overexpressed on the surface of cancer cells.[2][3][12]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound nanoparticle formulations.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle TypeSize (nm)Zeta Potential (mV)Entrapment Efficiency (%)Drug LoadingReference
Folate-Targeted NanosuspensionApprox. 200-300Not specifiedNot specifiedNot specified[1]
oc-HDL NPApprox. 10-15NegativeNot specified~20 this compound molecules/NP[2][3]

Table 2: In Vitro Efficacy of this compound Nanoparticles

Nanoparticle TypeCell LineParameterImprovement vs. Free this compoundReference
Folate-Targeted NanosuspensionSKOV-3 (Ovarian Cancer)Drug Uptake2-fold increase[1]
IC500.4-fold decrease[1]
oc-HDL NPProstate Cancer Cell LinesIC50Low nanomolar range[13]
AML Cell LinesIC50Low nanomolar range[13]
Pancreatic Cancer Cell LinesIC50Low nanomolar range[13]
NCI-60 PanelIC50Low nanomolar range[13]

Table 3: In Vivo Efficacy of this compound Nanoparticles

Nanoparticle TypeAnimal ModelParameterImprovement vs. This compound SuspensionReference
Nanosuspensions (Targeted and Non-Targeted)SKOV-3 Tumor Bearing MiceTumor Accumulation5-10-fold increase[1]
oc-HDL NPMurine Prostate Cancer ModelTumor GrowthSignificant reduction[2][3]

Signaling Pathway

This compound primarily targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation PIK75 This compound PIK75->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Preparation of this compound Nanosuspension

This protocol is based on the high-pressure homogenization method.[1]

Materials:

  • This compound

  • Poloxamer 188

  • Folate-polyethylene glycol (for targeted formulation)

  • Deionized water

  • High-pressure homogenizer

Protocol:

  • Prepare a preliminary suspension of this compound in an aqueous solution of Poloxamer 188 (and folate-PEG for the targeted formulation) by stirring.

  • Subject the suspension to high-pressure homogenization at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles).

  • The resulting nanosuspension can be used for further characterization and experiments.

Preparation of this compound oc-HDL Nanoparticles

This protocol is based on a self-assembly method.[2][12]

Materials:

  • This compound

  • Organic core molecule (e.g., 3-(stearoyloxy)-2-((stearoyloxy)methyl)propyl (2,3,4,5,6-pentahydroxycyclohexyl) phosphate)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Apolipoprotein A-I (apoA-I)

  • Sodium cholate

  • Water or buffer

  • Dialysis membrane

Protocol:

  • In a glass vial, combine the organic core, this compound, DOPC, and apoA-I in a specific molar ratio (e.g., 1:25:300:2).

  • Add sodium cholate to the mixture to a final concentration of 19 mM and mix thoroughly.

  • The mixture will spontaneously self-assemble into this compound loaded oc-HDL nanoparticles.

  • Purify the nanoparticles by dialysis against a suitable buffer to remove excess reagents.

Nanoparticle Characterization

Workflow for Nanoparticle Characterization:

Nanoparticle_Characterization_Workflow NP_Sample Nanoparticle Sample DLS Dynamic Light Scattering (DLS) NP_Sample->DLS Zeta Zeta Potential Measurement NP_Sample->Zeta TEM Transmission Electron Microscopy (TEM) NP_Sample->TEM HPLC High-Performance Liquid Chromatography (HPLC) NP_Sample->HPLC Size Size Distribution DLS->Size Zeta_Result Surface Charge Zeta->Zeta_Result Morphology Morphology TEM->Morphology EE Entrapment Efficiency & Drug Loading HPLC->EE

Caption: Workflow for physicochemical characterization of nanoparticles.

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI). Zeta potential measurements will indicate the surface charge and stability of the nanoparticles.

  • Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).

  • Entrapment Efficiency and Drug Loading: Separate the unencapsulated this compound from the nanoparticles by ultracentrifugation. Quantify the amount of this compound in the supernatant and the pellet using a validated High-Performance Liquid Chromatography (HPLC) method.

In Vitro Studies

Protocol for Cell Viability (MTT) Assay:

  • Seed cancer cells (e.g., SKOV-3, prostate cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, this compound nanoparticles, and empty nanoparticles (as a control) for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol for Western Blot Analysis of pAkt:

  • Treat cells with this compound formulations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated Akt (pAkt) and total Akt.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the level of pAkt downregulation.[1]

In Vivo Studies

Protocol for Tumor Growth Inhibition Study in a Xenograft Model:

  • Implant cancer cells (e.g., SKOV-3, prostate cancer cells) subcutaneously into immunocompromised mice.

  • Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free this compound, this compound nanoparticles).

  • Administer the treatments via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dosing schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Protocol for Biodistribution Study:

  • Administer this compound formulations to tumor-bearing mice.

  • At various time points post-administration, euthanize the mice and collect tumors and major organs.

  • Homogenize the tissues and extract this compound.

  • Quantify the concentration of this compound in each tissue using a validated analytical method (e.g., LC-MS/MS).

  • This will determine the accumulation of the drug in the tumor versus other organs.[1]

Conclusion

Nanoparticle formulations of this compound represent a viable strategy to enhance its therapeutic efficacy by improving its solubility and enabling targeted delivery to cancer cells. The protocols outlined above provide a framework for the preparation, characterization, and evaluation of these promising drug delivery systems. Further research and development in this area may lead to improved cancer therapies.

References

Application Notes and Protocols: PIK-75 and Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with primary activity against the p110α isoform.[1] The PI3K/AKT signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, notably cancer.[2][3] Consequently, inhibitors targeting this pathway, such as this compound, are invaluable tools for both basic research and therapeutic development.

This document provides detailed information on the biochemical activity of this compound and a comprehensive protocol for immunofluorescence staining. The protocol is specifically tailored to visualize the effects of this compound on a key downstream effector of the PI3K pathway, the phosphorylation of Akt (p-Akt).

This compound: Mechanism of Action and In Vitro Activity

This compound exerts its biological effects primarily through the inhibition of Class I PI3K enzymes, with a pronounced selectivity for the p110α isoform.[1] It also demonstrates inhibitory activity against other kinases such as DNA-dependent protein kinase (DNA-PK).[1] The inhibition of PI3K by this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt.

Quantitative Data: In Vitro Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases, demonstrating its potency and selectivity.

Target KinaseIC50 (nM)
PI3K p110α5.8
PI3K p110β1300
PI3K p110γ76
PI3K p110δ510
DNA-PK2

Data compiled from publicly available sources.[1]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines.[4][5] This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates PIP2 to generate PIP3.[5][6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and phosphoinositide-dependent kinase 1 (PDK1).[7] This co-localization at the membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.[7] Activated Akt then phosphorylates a multitude of downstream substrates, regulating a wide array of cellular functions. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[6][7]

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation p-Akt p-Akt (Active) Akt->p-Akt Downstream\nEffectors Downstream Effectors p-Akt->Downstream\nEffectors Cell Survival, Growth, Proliferation PIK75 This compound PIK75->PI3K

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Immunofluorescence Protocol for Detecting p-Akt (Ser473)

This protocol provides a step-by-step guide for performing immunofluorescence staining to visualize the phosphorylation of Akt at serine 473 (p-Akt Ser473), a key marker of Akt activation, in cultured cells treated with this compound.

Materials and Reagents
  • Cell Culture: Adherent cells grown on sterile glass coverslips in a multi-well plate.

  • This compound: Stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS.

  • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody.

  • Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Antifade Mounting Medium.

  • Glass microscope slides.

Experimental Workflow

Caption: Workflow for immunofluorescence staining of phosphorylated Akt (p-Akt).

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration. It is recommended to include a positive control (e.g., growth factor stimulation) to induce Akt phosphorylation.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.[5]

    • Add 4% PFA in PBS to each well to cover the cells and fix for 15-20 minutes at room temperature.[4][5][6]

    • Wash the cells three times with PBS for 5 minutes each.[5][6]

  • Permeabilization:

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to each well and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[5][6]

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-Akt (Ser473) antibody in the blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.[5][6]

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4][6]

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.[4][5]

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

Expected Results

In control cells stimulated to activate the PI3K pathway, a distinct fluorescent signal corresponding to p-Akt should be observed, primarily in the cytoplasm and potentially at the plasma membrane. In cells treated with this compound, a significant reduction in the intensity of the p-Akt signal is expected, demonstrating the inhibitory effect of the compound on the PI3K/AKT pathway. The DAPI stain will visualize the cell nuclei, allowing for assessment of cell morphology and number.

Conclusion

This compound is a valuable research tool for investigating the roles of the PI3K/AKT signaling pathway in various biological contexts. The provided immunofluorescence protocol offers a reliable method to visualize and assess the intracellular effects of this compound on a key downstream target, thereby enabling researchers to effectively study the consequences of PI3K p110α inhibition. Careful optimization of cell handling, antibody concentrations, and incubation times will ensure high-quality, reproducible results.

References

Troubleshooting & Optimization

PIK-75 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PIK-75 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of this compound is the p110α (alpha) isoform of phosphoinositide 3-kinase (PI3K). It is a selective inhibitor with a reported IC50 value of approximately 5.8 nM in cell-free assays.[1][2][3][4] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6][7]

Q2: What are the most significant and potent off-target effects of this compound?

A2: this compound is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of approximately 2 nM, making it even more potent against DNA-PK than its primary target, p110α.[1][2] It also inhibits other PI3K isoforms, notably p110γ (IC50 ~76 nM), but is significantly less effective against p110β (IC50 ~1.3 µM) and p110δ (IC50 ~0.51 µM).[2] Some studies have also identified cyclin-dependent kinases (CDKs) as targets, contributing to its unique cellular effects.[8]

Q3: Why does this compound often induce apoptosis, while other PI3K inhibitors typically cause only cell cycle arrest?

A3: The induction of apoptosis by this compound is unique among many PI3K inhibitors and is attributed to its broad target profile.[8][9] It is hypothesized that the simultaneous inhibition of both PI3K and key off-targets, such as DNA-PK or CDKs, results in a "synthetic lethal" interaction.[8] This dual blockade prevents cancer cells from escaping through alternative survival pathways, pushing them towards apoptosis rather than just halting their proliferation.[8]

Q4: What is the recommended solvent and storage procedure for this compound?

A4: this compound should be dissolved in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to keep the compound at -20°C under desiccating conditions to maintain its stability.[6] Some reports have noted that this compound can lack stability in solution, so it is advisable to prepare fresh dilutions from a frozen stock for each experiment to ensure consistency.[8]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary target and key off-targets.

Target ProteinIC50 Value (nM)Selectivity vs. p110αReference(s)
p110α (PIK3CA) 5.8 - [1][2][3]
DNA-PK2~3x more potent[1][2]
p110γ (PIK3CG)76~13-fold less potent[1][2][3]
p110δ (PIK3CD)510~88-fold less potent[2]
p110β (PIK3CB)1300>200-fold less potent[1][2][3]

Visualized Signaling and Logic Diagrams

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α) RTK->PI3Ka Activates PIP2 PIP2 PIP3 PIP3 PI3Ka->PIP3 phosphorylates Akt Akt (PKB) PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates PIK75 This compound PIK75->PI3Ka Inhibits

Caption: Intended mechanism of this compound on the PI3K/Akt/mTOR signaling pathway.

Troubleshooting_Workflow Start Experimental Issue Observed Issue_Apoptosis Unexpected Apoptosis? Start->Issue_Apoptosis Issue_No_Effect No p-Akt Inhibition? Issue_Apoptosis->Issue_No_Effect No Apoptosis_Cause This is an expected off-target effect (synthetic lethality). Issue_Apoptosis->Apoptosis_Cause Yes Check_Compound Verify Compound Integrity: - Proper storage? - Fresh dilutions? Issue_No_Effect->Check_Compound Yes Apoptosis_Yes Yes Apoptosis_Solution Use a more selective p110α inhibitor (e.g., BYL719) as a control. Adjust endpoints to measure apoptosis. Apoptosis_Cause->Apoptosis_Solution No_Effect_Yes Yes Check_Dose Perform Dose-Response Curve for your cell line. Check_Compound->Check_Dose Check_Pathway Investigate Redundant Signaling Pathways (e.g., p110β). Check_Dose->Check_Pathway Check_Protocol Optimize Western Blot: - Add phosphatase inhibitors. - Validate antibodies. Check_Pathway->Check_Protocol

References

PIK-75 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of PIK-75 in solution. The following information is designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility, as moisture-absorbing DMSO can reduce solubility.[1]

Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A2: The tolerance to DMSO varies among different cell lines.[3][4] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] Some robust cell lines may tolerate up to 1%.[4][5] However, for sensitive or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[3][5] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.

Q3: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. To mitigate this, add the DMSO stock solution to your aqueous buffer or medium dropwise while gently vortexing or stirring.[5] This gradual dilution helps to prevent the compound from crashing out of solution. Additionally, ensure that the final concentration of this compound in the aqueous solution does not exceed its solubility limit.

Q4: How should I store my this compound stock solution?

A4: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

If you are experiencing issues with dissolving the this compound powder, consider the following troubleshooting steps:

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.

  • Sonication: Gentle sonication in a water bath can aid in the dissolution of the powder.

  • Warming: Gentle warming of the solution (e.g., to 37°C) can increase solubility. However, be cautious with temperature to avoid potential degradation.

Issue 2: Precipitation in Cell Culture Media

Precipitation of this compound in cell culture media can interfere with experimental results. The following workflow can help troubleshoot this issue:

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSOUp to 98 mg/mL (200.51 mM)Fresh, anhydrous DMSO is recommended.[1]
DMSO3 mg/mL (6.13 mM)A commonly used concentration for stock solutions.[1]
DMF0.5 mg/mLN,N-Dimethylformamide.[6]
WaterInsolubleThis compound is practically insoluble in aqueous solutions alone.[1]
EthanolInsolubleThis compound is reported to be insoluble in ethanol.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 452.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.52 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution, if you weighed 4.52 mg of this compound, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution. Gentle warming to 37°C can also be applied.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration: For your experiment, decide on the final concentration of this compound you will be testing (e.g., 100 nM).

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your total assay volume. For example, to make 1 mL of a 100 nM working solution, you would need 0.1 µL of the 10 mM stock.

  • Perform serial dilutions: It is often impractical to pipette very small volumes accurately. Therefore, it is recommended to perform serial dilutions.

    • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.

    • Final Dilution: From the 100 µM intermediate solution, you can then perform the final dilution into your assay plate. For a final concentration of 100 nM in a 100 µL well, you would add 0.1 µL of the 100 µM solution. A more practical approach would be to prepare a 2X working solution and add an equal volume to the cells in the well.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is crucial to account for any effects of the solvent on the cells.

  • Mixing: When adding the this compound solution (or DMSO control) to the cell culture medium, add it dropwise while gently swirling the plate or tube to ensure rapid and even mixing, which can help prevent precipitation.

Signaling Pathway

This compound is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with selectivity for the p110α isoform. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIK75 This compound PIK75->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

References

Technical Support Center: Overcoming PIK-75 Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PIK-75, particularly concerning cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational compound that functions as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110α isoform.[1][2] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[3][4][5][6] By inhibiting p110α, this compound blocks the phosphorylation of phosphatidylinositol, which in turn prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and apoptosis.[2][7][8]

Q2: Does this compound have known off-target effects?

Yes. While primarily a p110α inhibitor, this compound has been shown to have significant off-target activity. Notably, it can act as a dual inhibitor, also targeting Cyclin-Dependent Kinase 9 (CDK9).[9][10][11] This dual inhibition can lead to the suppression of anti-apoptotic proteins like Mcl-1 through transcriptional inhibition.[9][12] Some studies also suggest it can inhibit DNA-dependent protein kinase (DNA-PK).[2] These off-target effects can contribute to its efficacy but may also be a source of unexpected experimental results or toxicity.[7][13]

Q3: Is this compound used to overcome resistance to other drugs?

Yes, a significant area of research involves using this compound to overcome resistance to other cancer therapeutics. For example, studies in mantle cell lymphoma (MCL) have shown that this compound can effectively overcome primary, acquired, and microenvironment-mediated resistance to the BCL-2 inhibitor venetoclax.[9][10][11] The mechanism in this context involves the suppression of the PI3K/AKT pathway and the downregulation of Mcl-1 expression.[9][10][11]

Troubleshooting Guide: this compound Experiments

Q4: My cancer cells show little to no response to this compound treatment. What are the possible reasons for this de novo resistance?

  • Low PI3K Pathway Dependence: The cell line may not heavily rely on the PI3K/p110α pathway for survival. This can occur in cells with driver mutations in other pathways, such as the Ras/RAF/MEK/ERK pathway.[14][15]

  • PTEN Status: Cells with functional PTEN, a natural inhibitor of the PI3K pathway, may be less sensitive to PI3K inhibitors.[5] Conversely, some studies show PTEN-wildtype cells can undergo apoptosis with this compound, while PTEN-mutant cells may be more resistant to its apoptotic effects.[7]

  • Presence of Ras Mutations: Breast cancer cell lines expressing mutant Ras have demonstrated resistance to PI3K inhibitors.[15]

  • Compensatory Signaling: Immediate activation of compensatory signaling pathways (e.g., MAPK or Wnt/β-catenin) can counteract the inhibitory effects of this compound.[3][14]

Q5: My cells initially responded to this compound, but have now developed acquired resistance. What are the potential mechanisms?

Acquired resistance to PI3K inhibitors often involves the cancer cells adapting to the drug's selective pressure. Key mechanisms include:

  • Secondary Mutations in PIK3CA: Mutations can arise in the PIK3CA gene (which encodes p110α) that decrease the binding affinity of the inhibitor to its target.[16][17]

  • Reactivation of the PI3K Pathway:

    • Acquired activating mutations in other PI3K isoforms (e.g., PIK3CB) in PTEN-deficient tumors.[14]

    • Loss of function in PTEN.[17]

    • Activating mutations in downstream effectors like AKT1.[17]

  • Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the Ras/RAF/MEK/ERK pathway, can provide an alternative route for cell survival and proliferation, bypassing the PI3K blockade.[3][14]

  • Epigenetic Changes: Alterations in gene expression through epigenetic modifications can lead to changes in cellular plasticity and drug tolerance.[3][4]

Q6: What experimental strategies can I use to overcome this compound resistance?

Based on the likely resistance mechanism, several combination therapies can be explored:

  • Vertical Pathway Inhibition: Combine this compound with an inhibitor of a downstream effector, such as an AKT or mTOR inhibitor, to create a more comprehensive blockade of the pathway.[14][16]

  • Inhibition of Bypass Pathways: If resistance is mediated by the MAPK pathway, co-treatment with a MEK inhibitor (like UO126) could restore sensitivity.[15]

  • Targeting Cell Cycle: For resistance involving cell cycle checkpoint activation, combining this compound with CDK4/6 inhibitors (e.g., palbociclib) may be effective.[14]

  • Allosteric Inhibition: Novel allosteric PI3Kα inhibitors (e.g., RLY-2608) that bind to a different pocket on the enzyme may overcome resistance caused by mutations in the ATP-binding site.[16][17]

  • Combination with Chemotherapy: this compound has been shown to potentiate the anti-tumor effects of gemcitabine in pancreatic cancer models.[2]

Data Presentation

Table 1: Efficacy of this compound in Venetoclax-Sensitive and -Resistant Mantle Cell Lymphoma (MCL) Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating that this compound remains highly potent even in cell lines that have acquired strong resistance to another targeted agent, venetoclax.

Cell LineVenetoclax SensitivityVenetoclax IC50 (nM)This compound IC50 (nM)
Mino Sensitive1.503.82
Mino-Re Acquired Resistance>1001.50
Rec-1 Sensitive10.946.09
Rec1-Re Acquired Resistance>10010.90
JeKo-1 Primary Resistance147.509.56
Z-138 Primary Resistance163.908.09

*IC50 values were calculated at 72 hours post-treatment. Data sourced from a study on overcoming venetoclax resistance.[10]

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine the IC50 value using software like GraphPad Prism.[18]

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to analyze the phosphorylation status of key proteins in the PI3K/AKT pathway.

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-Mcl-1, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8][9]

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][12]

References

minimizing PIK-75 variability in experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental replicates using PIK-75.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also inhibits DNA-dependent protein kinase (DNA-PK).[1][2][3] Its primary mechanism of action involves blocking the catalytic activity of these kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, survival, and DNA damage repair.[1][4]

Q2: What are the common off-target effects of this compound that could influence experimental results?

While this compound is selective for p110α, it can exhibit off-target activity against other kinases, which may lead to unexpected experimental outcomes.[5][6] Notably, this compound has been reported to inhibit cyclin-dependent kinases (CDKs), such as CDK9, which can impact transcriptional regulation.[7][8] Researchers should be aware of these potential off-target effects when interpreting their data.

Q3: What are the recommended storage and handling conditions for this compound to ensure its stability?

To maintain its stability and activity, this compound powder should be stored at -20°C for long-term storage (stable for at least 4 years).[9] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[1] For short-term storage, stock solutions can be kept at -20°C for up to one month.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound.[1]

Troubleshooting Guides

Problem 1: High variability in cell viability or proliferation assay results between replicates.

Potential Cause Troubleshooting Step
Inconsistent this compound concentration Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully.
This compound precipitation This compound has limited solubility in aqueous media.[9][10][11] Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cell line.[1]
Cell seeding density variation Uneven cell seeding can lead to significant differences in cell number at the time of treatment and analysis. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells and plates.
Edge effects in multi-well plates Cells in the outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations, leading to variability. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS.
Inconsistent incubation times Adhere strictly to the planned incubation times for both this compound treatment and the assay itself (e.g., MTT incubation). Use a timer to ensure consistency across all plates.

Problem 2: Inconsistent or unexpected results in Western blot analysis of downstream signaling proteins (e.g., p-Akt).

Potential Cause Troubleshooting Step
Suboptimal this compound treatment time or concentration The effect of this compound on downstream signaling can be transient. Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired effect on your target protein in your specific cell line.[2][12]
Cell confluency The activation state of signaling pathways can be influenced by cell density. Ensure that cells are at a consistent and sub-confluent state at the time of treatment to minimize variability in baseline signaling.
Lysate preparation and handling Inconsistent lysis buffer composition, incubation times, or sample handling on ice can lead to variable protein degradation or phosphorylation states. Use a standardized lysis protocol and keep samples on ice at all times.
Antibody quality and dilution The quality and dilution of primary and secondary antibodies are critical for obtaining reliable Western blot results. Validate your antibodies and optimize their dilutions to ensure specificity and a good signal-to-noise ratio.
Loading controls Inaccurate protein quantification and unequal loading can lead to misinterpretation of results. Use a reliable protein quantification method and probe for a stable housekeeping protein (e.g., GAPDH, β-actin) to normalize your data.

Quantitative Data Summary

Table 1: IC₅₀ Values of this compound Against Various Kinases

KinaseIC₅₀ (nM)Reference
p110α5.8[1][2]
DNA-PK2[2]
p110γ76[1][2]
p110δ510
p110β1300[1][2][13]
mTORC1~1000[2]
ATM2300[2]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from a general procedure for assessing cell viability after treatment with this compound.[1][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the cells with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

2. Western Blotting for p-Akt

This protocol outlines the general steps for detecting changes in Akt phosphorylation following this compound treatment.[7][12]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the determined optimal time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or Thr308) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein.

    • Quantify the band intensities using densitometry software.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIK75 This compound PIK75->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow_Troubleshooting Start Experiment Start Prep Prepare this compound Stock & Working Solutions Start->Prep Cells Seed Cells Prep->Cells Treat Treat Cells with this compound Cells->Treat Assay Perform Assay (e.g., MTT, Western) Treat->Assay Data Analyze Data Assay->Data Results Consistent Results? Data->Results End Experiment Complete Results->End Yes Troubleshoot Troubleshoot Results->Troubleshoot No CheckSolubility Check this compound Solubility Troubleshoot->CheckSolubility CheckCells Verify Cell Health & Density Troubleshoot->CheckCells CheckProtocol Review Assay Protocol Troubleshoot->CheckProtocol CheckSolubility->Prep CheckCells->Cells CheckProtocol->Assay

Caption: A logical workflow for troubleshooting this compound experiments.

References

PIK-75 interference with other signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PIK-75 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of 5.8 nM.[1][2] It also shows inhibitory activity against the p110γ isoform (IC50 = 76 nM).[1][3][4] Notably, it is significantly less potent against the p110β isoform (IC50 = 1.3 µM), making it over 200-fold more selective for p110α over p110β.[1][3][4]

Q2: I am observing unexpected levels of apoptosis in my cells treated with this compound, even at low concentrations. Is this a known off-target effect?

Yes, this is a documented phenomenon. Unlike many other PI3K inhibitors that primarily induce cell cycle arrest, this compound has been shown to uniquely induce apoptosis in several cell lines, including glioma cells.[5][6] This effect is thought to be due to a "synthetic-lethal" interaction resulting from the dual inhibition of PI3K and other off-target kinases.[5][6]

Q3: My experimental results show G2/M cell cycle arrest instead of the expected G1 arrest. Is this consistent with this compound's mechanism of action?

Yes, G2/M arrest is a characteristic effect of this compound treatment observed in some cell lines, such as glioma cells.[5][6] This is distinct from other PI3K inhibitors that typically cause G1 arrest and is attributed to this compound's off-target inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[5][6]

Q4: I am seeing modulation of pathways other than PI3K/Akt. What are the known off-target effects of this compound?

This compound has a broad off-target profile. Besides its primary targets (p110α and p110γ), it potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][3][4] It has also been shown to inhibit a range of other kinases, including mTOR, ATM, ATR, and cyclin-dependent kinases (CDK1 and CDK2).[3][4][5][6] This can lead to the modulation of signaling pathways such as the NF-κB pathway, where this compound has been shown to suppress the production of pro-inflammatory mediators.[7]

Q5: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 10 mM.[1] It is recommended to store the stock solution at -20°C.[1] Note that moisture-absorbing DMSO can reduce its solubility.[1]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Akt Phosphorylation

Possible Cause 1: Suboptimal this compound Concentration.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations can range from nanomolar to low micromolar. For example, this compound has been shown to block insulin-induced Akt phosphorylation in CHO-IR cells with an IC50 of 78 nM.[3]

Possible Cause 2: Cell-line specific differences in PI3K isoform dependency.

  • Recommendation: Be aware that the sensitivity to this compound can depend on the specific PI3K isoforms that are dominant in your cell line.[8] For instance, cells with PIK3CA mutations may exhibit higher sensitivity.[8][9]

Possible Cause 3: Inaccurate assessment of Akt phosphorylation.

  • Recommendation: Ensure you are using a reliable method for detecting Akt phosphorylation, such as Western blotting with phospho-specific antibodies for both Ser473 and Thr308 residues.[3]

Issue 2: Unexpected Cell Death or Cytotoxicity

Possible Cause 1: Off-target effects leading to apoptosis.

  • Recommendation: Acknowledge that this compound can induce apoptosis, which may not be the intended outcome if you are studying cytostatic effects.[5][6] Consider using a more specific p110α inhibitor if apoptosis is confounding your results. The induction of apoptosis by this compound has been linked to its ability to inhibit other kinases in addition to PI3K.[5][6]

Possible Cause 2: High concentration of this compound.

  • Recommendation: Titrate the concentration of this compound to a level that inhibits the PI3K pathway without causing excessive cytotoxicity. A cell viability assay, such as an MTT assay, can help determine the appropriate concentration range for your experiments.[10]

Issue 3: Variability in Anti-inflammatory Effects

Possible Cause 1: Cell-type specific responses.

  • Recommendation: The anti-inflammatory effects of this compound, such as the suppression of pro-inflammatory cytokines, can be cell-type dependent.[10] For example, in feline esophageal epithelial cells, this compound has been shown to reduce the expression of IL-1β and IL-8, and the release of IL-6 in a dose-dependent manner.[10]

Possible Cause 2: Crosstalk with other signaling pathways.

  • Recommendation: Be aware that this compound's effect on inflammation can be mediated through pathways other than PI3K, such as the NF-κB pathway.[7] Consider investigating the activation status of key proteins in related pathways to get a more complete picture of the mechanism of action.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

Target KinaseIC50 (nM)Reference(s)
p110α5.8[1][3][4]
p110γ76[1][3][4]
p110δ510[1][3]
p110β1300[1][3]
DNA-PK2[1][3][4]
mTORC1~1000[3]
mTORC2~10000[3]
ATM2300[3]
ATR21000[3]

Table 2: Cellular Effects of this compound in Different Cell Lines

Cell LineEffectConcentrationIncubation TimeReference(s)
Glioma CellsApoptosis, G2/M Arrest0.5 µM24 hours[5][6]
CHO-IR CellsInhibition of insulin-induced Akt phosphorylation1-1000 nM (IC50 = 78 nM)5 minutes[3]
Pancreatic Cancer CellsInhibition of proliferation0.1-1000 nM48 hours[3]
Feline Esophageal Epithelial CellsReduction of IL-1β, IL-8, and IL-60.1-5 µM1 hour pre-treatment[10]
Mantle Cell LymphomaOvercomes venetoclax resistance10-50 nM24 hours[11][12]

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration. Include appropriate vehicle (e.g., DMSO) and positive/negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours).[10]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

PIK75_Signaling_Interference cluster_PI3K PI3K/Akt Pathway cluster_Off_Target Off-Target Pathways RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Cell Survival, Growth, Proliferation Akt->Downstream mTORC2 mTORC2 mTORC2->Akt DNAPK DNA-PK DNA_Repair DNA Repair DNAPK->DNA_Repair CDK1_2 CDK1/2 G2M_Transition G2/M Transition CDK1_2->G2M_Transition NFkB_Pathway NF-κB Pathway Inflammation Inflammation NFkB_Pathway->Inflammation PIK75 This compound PIK75->PI3K PIK75->DNAPK PIK75->CDK1_2 PIK75->NFkB_Pathway

Caption: this compound's interference with the PI3K/Akt pathway and key off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Issue_Type Identify the nature of the issue Start->Issue_Type Inconsistent_Inhibition Inconsistent Akt Phosphorylation Inhibition Issue_Type->Inconsistent_Inhibition Inhibition Unexpected_Cytotoxicity Unexpected Cell Death/ Cytotoxicity Issue_Type->Unexpected_Cytotoxicity Cytotoxicity Variable_Effects Variable Anti-inflammatory Effects Issue_Type->Variable_Effects Efficacy Dose_Response Perform Dose-Response Experiment Inconsistent_Inhibition->Dose_Response Check_Cell_Line Verify PI3K Isoform Dependency of Cell Line Inconsistent_Inhibition->Check_Cell_Line Validate_Assay Validate Phospho-Akt Detection Method Inconsistent_Inhibition->Validate_Assay Consider_Apoptosis Acknowledge Apoptosis as an Off-Target Effect Unexpected_Cytotoxicity->Consider_Apoptosis Titrate_Concentration Titrate this compound Concentration with Viability Assay Unexpected_Cytotoxicity->Titrate_Concentration Cell_Type_Response Investigate Cell-Type Specific Responses Variable_Effects->Cell_Type_Response Crosstalk_Analysis Analyze Crosstalk with Other Pathways (e.g., NF-κB) Variable_Effects->Crosstalk_Analysis Solution Refined Experimental Protocol Dose_Response->Solution Check_Cell_Line->Solution Validate_Assay->Solution Consider_Apoptosis->Solution Titrate_Concentration->Solution Cell_Type_Response->Solution Crosstalk_Analysis->Solution

Caption: A troubleshooting workflow for common issues encountered during experiments with this compound.

References

Technical Support Center: Navigating the Challenges of PIK-75

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the suboptimal drug-like properties of the PI3K inhibitor, PIK-75. Through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights, this resource aims to facilitate the effective use and development of this compound and its analogs in experimental settings.

I. Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering step-by-step solutions.

Issue 1: Poor Solubility of this compound in Aqueous Buffers

Symptoms:

  • Precipitation observed when preparing stock solutions or diluting in aqueous media.

  • Inconsistent results in cell-based assays.

  • Low bioavailability in in vivo studies.

Troubleshooting Steps:

  • Solvent Selection: this compound is practically insoluble in water.[1] For stock solutions, use fresh, anhydrous DMSO and prepare concentrations up to 98 mg/mL. For other organic solvents, solubility is lower (e.g., 9 mg/mL in Ethanol, 0.5 mg/mL in DMF, and 0.25 mg/mL in DMSO).[1][2]

  • Co-solvent Systems: For in vivo administration, a co-solvent system may be necessary. A suggested formulation is a 1:9 mixture of DMSO:corn oil.

  • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. While specific data for this compound's pH-dependent solubility is limited, exploring buffered solutions with slightly acidic pH may improve solubility for certain applications.

  • Formulation Strategies: For persistent solubility issues, consider advanced formulation approaches:

    • Nanosuspensions: This technique significantly increases the surface area of the drug, leading to enhanced dissolution rate and saturation solubility.[3]

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

Issue 2: Instability of this compound in Solution and In Vivo

Symptoms:

  • Loss of compound activity over time in prepared solutions.

  • Rapid clearance and low exposure in animal models.

  • Inconsistent pharmacological effects in prolonged experiments.

Troubleshooting Steps:

  • Stock Solution Storage: Store this compound stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use fresh dilutions for each experiment whenever possible.

  • Working Solution Preparation: Prepare working dilutions immediately before use. Avoid prolonged storage of diluted solutions, especially in aqueous media.

  • Chemical Modification: The sulfonohydrazide group in this compound is a potential liability for stability.[4] Consider synthesizing or obtaining analogs where this moiety is replaced. For example, replacing it with an amide group has been shown to improve drug-like properties.[4]

  • Protective Formulations: Nanoparticle encapsulation can protect this compound from degradation in the physiological environment, thereby increasing its stability and circulation time.

Issue 3: Off-Target Effects and Cellular Toxicity

Symptoms:

  • Unexpected cellular phenotypes not attributable to PI3Kα inhibition.

  • High levels of cytotoxicity at concentrations intended to be selective.

  • Toxicity observed in in vivo models at therapeutic doses.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform careful dose-response studies to determine the optimal concentration range for selective PI3Kα inhibition. This compound is a potent inhibitor of DNA-PK as well, with an IC50 of 2 nM.[1]

  • Selective Analogs: Utilize or synthesize analogs of this compound with improved selectivity profiles. Modifications at the 2-, and 8-positions of the imidazo[1,2-a]pyridine core can alter the kinase selectivity profile.[4]

  • Control Experiments: Include appropriate controls in your experiments, such as other PI3K inhibitors with different selectivity profiles (e.g., p110β, δ, or γ inhibitors) to dissect the specific effects of PI3Kα inhibition.

  • Phenotypic Anchoring: Correlate the observed cellular phenotype with downstream signaling events of the PI3K pathway (e.g., phosphorylation of Akt) to confirm on-target activity.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary drug-like property issues with this compound?

A1: The main challenges associated with this compound are its poor aqueous solubility, limited stability in solution and in vivo, and a broad kinase selectivity profile that can lead to off-target effects and toxicity.[3]

Q2: How can I improve the solubility of this compound for my experiments?

A2: For in vitro studies, prepare a high-concentration stock solution in fresh, anhydrous DMSO. For cellular assays, dilute the stock solution in culture media immediately before use, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). For in vivo studies, consider formulation strategies such as nanosuspensions or co-solvent systems.

Q3: Are there any chemical modifications to this compound that can improve its properties?

A3: Yes, medicinal chemistry efforts have focused on modifying the this compound scaffold. A key strategy involves replacing the potentially unstable sulfonohydrazide group with more stable linkers like amides. Additionally, substitutions at the 2- and 8-positions of the imidazo[1,2-a]pyridine ring have been explored to enhance potency, selectivity, and overall drug-like properties.[4]

Q4: What is a nanosuspension, and how can it help with this compound's issues?

A4: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers. For this compound, a nanosuspension formulation has been shown to increase its saturation solubility by over 10-fold and improve its dissolution velocity.[3] This can lead to better absorption and bioavailability.

Q5: What is the PI3K signaling pathway targeted by this compound?

A5: this compound is a selective inhibitor of the p110α catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

III. Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₆H₁₄BrN₅O₄S[2]
Molecular Weight452.3 g/mol [2]
Solubility (DMSO)0.25 mg/mL[2]
Solubility (DMF)0.5 mg/mL[2]
Solubility (Water)Insoluble[1]
pIC₅₀ (p110α)8.24 (IC₅₀ = 5.8 nM)[1]
pIC₅₀ (p110β)5.89 (IC₅₀ = 1.3 µM)[1]
pIC₅₀ (p110γ)7.12 (IC₅₀ = 76 nM)[1]
pIC₅₀ (p110δ)6.29 (IC₅₀ = 0.51 µM)[1]
pIC₅₀ (DNA-PK)8.70 (IC₅₀ = 2 nM)[1]
Table 2: Comparison of this compound and a Representative Improved Analog (Compound 35)
ParameterThis compoundCompound 35Reference(s)
ScaffoldImidazo[1,2-a]pyridine-sulfonohydrazide2,6,8-substituted Imidazo[1,2-a]pyridine[4]
Key Modification-Replacement of sulfonohydrazide, modifications at C2 and C8[4]
PI3Kα Inhibition (IC₅₀)5.8 nM150 nM[4]
In vitro ADME PropertiesPoor stability and solubilityImproved metabolic stability and permeability[4]

IV. Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Analog (Compound 35)

This protocol is adapted from the synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives.[5][6]

Step 1: Synthesis of Intermediate 14 (Amide Formation)

  • To a solution of the carboxylic acid intermediate 13 (1.0 eq) in DMF, add HBTU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain intermediate 14.

Step 2: Synthesis of Final Compound 35 (Suzuki-Miyaura Coupling)

  • To a solution of intermediate 14 (1.0 eq) and the corresponding boronic acid or ester (1.2 eq) in a mixture of dioxane and water (4:1), add K₂CO₃ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture.

  • Heat the reaction at 90°C for 8 hours.

  • After completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final compound 35.

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization

This protocol is based on established methods for preparing drug nanosuspensions.[7][8]

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Hydroxypropyl Methylcellulose).

    • Stir the mixture using a high-speed stirrer for 30 minutes to form a coarse pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of 1500 bar for 20-30 cycles.

    • Maintain the temperature of the sample holder at 4°C using a cooling system to prevent drug degradation.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the particle size distribution and zeta potential of the nanosuspension using a dynamic light scattering instrument.

    • Morphology: Visualize the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) after appropriate sample preparation (e.g., drying on a stub and sputter-coating).

    • Dissolution Rate: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a relevant buffer system.

Protocol 3: Cell Viability (MTT) Assay

This is a general protocol for assessing the effect of this compound or its analogs on cell viability.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: In Vitro Kinase Activity Assay

This is a general protocol to determine the inhibitory activity of compounds against PI3Kα.[3][11][12][13]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the PI3Kα enzyme, a lipid substrate (e.g., PIP₂), and the test compound at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP (at a concentration close to the Kₘ for the enzyme).

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of product (PIP₃) formed. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the lipid substrate.

    • Luminescence-Based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-Based Assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated product.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

V. Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIK75 This compound PIK75->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Problem: Poor this compound Properties Chem_Mod Chemical Modification Start->Chem_Mod Formulation Formulation Strategies Start->Formulation Synthesis Analog Synthesis Chem_Mod->Synthesis Nanosuspension Nanosuspension Preparation Formulation->Nanosuspension SAR SAR Studies & In Vitro Screening Synthesis->SAR Characterization Physicochemical Characterization Nanosuspension->Characterization Cell_Assays Cell-Based Assays SAR->Cell_Assays Characterization->Cell_Assays In_Vivo In Vivo Studies Cell_Assays->In_Vivo End Improved Candidate In_Vivo->End

Caption: Workflow for addressing the poor drug-like properties of this compound.

Troubleshooting_Logic Start Experimental Issue with this compound Solubility Poor Solubility? Start->Solubility Stability Instability? Solubility->Stability No Sol_Sol_1 Use fresh DMSO for stock Solubility->Sol_Sol_1 Yes Toxicity Off-Target/Toxicity? Stability->Toxicity No Stab_Sol_1 Aliquot & store at -80°C, avoid freeze-thaw Stability->Stab_Sol_1 Yes Tox_Sol_1 Optimize concentration (dose-response) Toxicity->Tox_Sol_1 Yes Sol_Sol_2 Consider formulation (e.g., nanosuspension) Sol_Sol_1->Sol_Sol_2 Stab_Sol_2 Synthesize/use stable analogs Stab_Sol_1->Stab_Sol_2 Tox_Sol_2 Use more selective analogs Tox_Sol_1->Tox_Sol_2

Caption: A logical troubleshooting guide for common this compound experimental issues.

References

Validation & Comparative

A Comparative Guide to PIK-75 and Other p110α Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a common event in various human cancers.[3][4] This has made p110α a prime target for the development of selective inhibitors. This guide provides an objective comparison of PIK-75 with other notable p110α selective inhibitors, supported by experimental data and detailed methodologies.

The PI3K/Akt Signaling Pathway

Activation of receptor tyrosine kinases (RTKs) by growth factors or insulin stimulates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the regulation of diverse cellular functions that promote cell survival and growth.[3][6] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[1][6]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt_mem Akt PIP3->Akt_mem recruits PTEN PTEN PIP3->PTEN dephosphorylates PDK1->Akt_mem phosphorylates (T308) Akt_cyto Akt (active) Akt_mem->Akt_cyto full activation mTORC1 mTORC1 Akt_cyto->mTORC1 activates Cell_Functions Cell Growth, Proliferation, Survival mTORC1->Cell_Functions promotes GrowthFactor Growth Factor GrowthFactor->RTK binds PI3K_Inhibitor_Classes cluster_types cluster_isoforms PI3K_Inhibitors PI3K Inhibitors Pan_Inhibitors Pan-PI3K (e.g., Buparlisib) PI3K_Inhibitors->Pan_Inhibitors Dual_Inhibitors Dual PI3K/mTOR (e.g., Omipalisib) PI3K_Inhibitors->Dual_Inhibitors Isoform_Selective Isoform-Selective PI3K_Inhibitors->Isoform_Selective p110a p110α-selective (this compound, Alpelisib) Isoform_Selective->p110a p110b p110β-selective (TGX-221) Isoform_Selective->p110b p110d p110δ-selective (Idelalisib) Isoform_Selective->p110d p110g p110γ-selective (AS-605240) Isoform_Selective->p110g Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Combine PI3Kα enzyme, lipid substrate, buffer B2 Add test inhibitor (e.g., this compound) B1->B2 B3 Initiate reaction with ATP B2->B3 B4 Detect ADP production (e.g., ADP-Glo) B3->B4 B5 Calculate IC50 B4->B5 C1 Culture cells and pre-treat with inhibitor C2 Stimulate with growth factor C1->C2 C3 Lyse cells and quantify protein C2->C3 C4 Western Blot for p-Akt / Total Akt C3->C4 C5 Assess pathway inhibition C4->C5 Start Inhibitor Screening Start->B1 Start->C1

References

A Comparative Analysis of PI3K Inhibitors: PIK-75 vs. LY294002

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell signaling research and drug development, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point due to its central role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and other diseases, making the development of specific and potent inhibitors a key therapeutic strategy. This guide provides a detailed comparative analysis of two widely used PI3K inhibitors, PIK-75 and LY294002, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical and cellular activities.

Mechanism of Action and Selectivity

This compound is recognized as a potent and selective inhibitor of the p110α isoform of PI3K.[1][2][3] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1] Its selectivity for p110α over other Class I PI3K isoforms, particularly p110β, is a key characteristic.[1] this compound acts as a reversible inhibitor.

LY294002 , on the other hand, is a broad-spectrum PI3K inhibitor, targeting multiple isoforms of Class I PI3Ks including p110α, p110β, and p110δ with micromolar potency.[4][5][6] It is considered a first-generation PI3K inhibitor and is less selective than newer compounds.[7][8] LY294002 also exhibits off-target effects, inhibiting other kinases such as casein kinase 2 (CK2), DNA-PK, and mTOR.[4][5][9] Unlike the irreversible inhibitor wortmannin, LY294002 is a reversible inhibitor of PI3K.[10]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and LY294002 against various kinases, providing a clear comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC50) of this compound against PI3K Isoforms and Other Kinases

TargetIC50
p110α5.8 nM[1]
p110β1.3 µM
p110γ76 nM[1][11]
p110δ510 nM[1]
DNA-PK2 nM[1][11]
mTOR~1 µM[11]

Table 2: Inhibitory Activity (IC50) of LY294002 against PI3K Isoforms and Other Kinases

TargetIC50
PI3Kα0.5 µM[4][5]
PI3Kβ0.97 µM[4][5]
PI3Kδ0.57 µM[4][5]
DNA-PK1.4 µM[4]
CK298 nM[4][5]

Signaling Pathway Inhibition

Both this compound and LY294002 inhibit the PI3K/Akt signaling pathway by blocking the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as Akt.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PIK75 This compound PIK75->PI3K LY294002 LY294002 LY294002->PI3K

PI3K/Akt Signaling Pathway and Inhibition by this compound and LY294002.

Experimental Protocols

In Vitro Kinase Assay for PI3K Inhibition

This protocol outlines a general method to determine the IC50 values of PI3K inhibitors.

  • Reagents and Materials:

    • Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

    • Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol (4,5)-bisphosphate (PIP2)

    • ATP, [γ-32P]ATP or fluorescently labeled ATP analog

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • Inhibitors: this compound and LY294002 at various concentrations

    • Lipid vesicles containing the substrate

    • Method for detection of product (e.g., thin-layer chromatography for radiolabeled product, fluorescence polarization for fluorescent product)

  • Procedure: a. Prepare serial dilutions of this compound and LY294002. b. In a microplate, combine the kinase, lipid vesicles containing the substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP or a fluorescent analog). d. Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes). e. Terminate the reaction (e.g., by adding a stop solution like 6M HCl). f. Extract the lipids and separate the phosphorylated product from the substrate using thin-layer chromatography (for radiolabeled assays) or measure the fluorescence polarization. g. Quantify the amount of product formed at each inhibitor concentration. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of PI3K inhibitors on the downstream signaling cascade in a cellular context.

  • Reagents and Materials:

    • Cell line of interest (e.g., MCF-7, U87MG)

    • Cell culture medium and supplements

    • This compound and LY294002

    • Growth factor (e.g., insulin, EGF) for stimulation

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure: a. Seed cells in a multi-well plate and allow them to attach overnight. b. Serum-starve the cells for several hours to reduce basal Akt phosphorylation. c. Pre-treat the cells with various concentrations of this compound or LY294002 for 1-2 hours. d. Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes). e. Wash the cells with ice-old PBS and lyse them with lysis buffer. f. Determine the protein concentration of the lysates using a BCA assay. g. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. h. Block the membrane and then incubate with the primary antibody overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody. j. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. k. Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis KinaseAssay Kinase Assay (PI3K isoforms, DNA-PK, etc.) IC50 Determine IC50 values KinaseAssay->IC50 CellCulture Cell Culture (e.g., cancer cell lines) Treatment Treat with this compound or LY294002 +/- Growth Factor Stimulation CellCulture->Treatment WesternBlot Western Blot for p-Akt, total Akt Treatment->WesternBlot PhenotypicAssay Phenotypic Assays (Proliferation, Apoptosis) Treatment->PhenotypicAssay Analysis Analyze downstream signaling and cellular effects WesternBlot->Analysis PhenotypicAssay->Analysis Inhibitors This compound & LY294002 Inhibitors->KinaseAssay Inhibitors->CellCulture

General experimental workflow for comparing PI3K inhibitors.

Summary and Conclusion

Both this compound and LY294002 are valuable tools for studying the PI3K signaling pathway. However, their distinct selectivity profiles dictate their appropriate applications.

  • This compound is a highly potent and selective p110α inhibitor.[1] Its selectivity makes it a preferred tool for specifically investigating the role of the p110α isoform in various cellular processes.[2] Its dual inhibition of DNA-PK should be considered when interpreting results.[1]

  • LY294002 is a broad-spectrum PI3K inhibitor that has been instrumental in elucidating the general functions of the PI3K pathway.[12] However, its lack of isoform selectivity and its off-target effects on other kinases necessitate careful interpretation of experimental data.[6][9] It is often used as a general PI3K pathway inhibitor in initial studies.[13]

For researchers aiming to dissect the specific roles of PI3K isoforms, particularly p110α, this compound offers a more precise tool. For studies requiring a general blockade of Class I PI3K signaling, LY294002 remains a widely used, albeit less specific, option. The choice between these inhibitors should be guided by the specific research question and the need for isoform selectivity.

References

A Head-to-Head Comparison of PIK-75 and Wortmannin in PI3K Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of PI3K pathway inhibitors, the choice between PIK-75 and Wortmannin is a critical one. This guide provides an objective, data-driven comparison of these two widely used inhibitors, detailing their mechanisms, isoform selectivity, potency, and off-target effects to inform experimental design and drug discovery efforts.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers and other diseases, making PI3K an attractive therapeutic target.[4][5] Among the arsenal of chemical probes used to dissect and target this pathway, this compound and Wortmannin are two prominent, yet distinct, inhibitors.

Wortmannin, a fungal metabolite, was one of the first identified PI3K inhibitors and is known for its potent, irreversible, and broad-spectrum activity.[6][7][8] In contrast, this compound is a synthetic, reversible inhibitor celebrated for its selectivity towards the p110α isoform of PI3K.[9][10][11] This guide will delve into the nuances of their inhibitory profiles, providing a clear comparison to aid in the selection of the appropriate tool for specific research applications.

At a Glance: Key Differences

FeatureThis compoundWortmannin
Mechanism of Action Reversible, non-competitive with ATP, competitive with PI substrate[9]Irreversible, covalent inhibitor[6][8][12]
Primary Target PI3Kα (p110α)[9][10][11]Pan-Class I, II, and III PI3Ks[6][12]
Potency (IC50) 5.8 nM for p110α[9][11]~3-5 nM for pan-PI3K[6][7][13][14]
Key Advantage High selectivity for p110α isoformHigh potency and broad PI3K inhibition
Key Disadvantage Potent inhibition of DNA-PK[9]Lack of isoform selectivity, off-target effects, short half-life[4][6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Wortmannin against various PI3K isoforms and other key kinases. This data highlights the distinct selectivity profiles of the two compounds.

TargetThis compound IC50 (nM)Wortmannin IC50 (nM)
PI3Kα (p110α) 5.8[9][11]~3-5[7][15]
PI3Kβ (p110β) 1300[9]~33[15]
PI3Kγ (p110γ) 76[9]~75[15]
PI3Kδ (p110δ) 510[9]~3[15]
DNA-PK 2[9]16[7]
mTOR -Inhibits at high concentrations[4][6]
PLK1 -5.8[13][16]
PLK3 -48[13]
ATM -150[7]
ATR -1800[16]
MLCK -170[16]

Note: IC50 values can vary depending on the assay conditions.

Delving into the Mechanisms

The fundamental difference between this compound and Wortmannin lies in their mode of inhibition.

Wortmannin acts as an irreversible, covalent inhibitor by binding to the catalytic subunit of PI3K.[6][8][12] This covalent modification leads to a rapid and sustained loss of kinase activity. However, its utility can be limited by a short half-life in cell culture (around 10 minutes) due to its reactive nature.[6]

This compound , on the other hand, is a reversible inhibitor.[17] It is non-competitive with respect to ATP and competitive with the phosphatidylinositol (PI) substrate.[9] This reversible nature can be advantageous for studies requiring a more controlled and transient inhibition of the PI3K pathway.

Visualizing the PI3K Pathway and Inhibition

The following diagrams illustrate the PI3K signaling pathway and the points of intervention for both inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Downstream Effectors AKT->Downstream Wortmannin Wortmannin Wortmannin->PI3K PIK75 This compound PIK75->PI3K

Caption: The PI3K Signaling Pathway and Points of Inhibition.

Isoform Selectivity: A Tale of Two Inhibitors

One of the most significant distinctions between this compound and Wortmannin is their selectivity for the different isoforms of the PI3K catalytic subunit, p110.

Wortmannin is a pan-PI3K inhibitor, demonstrating similar potency against Class I, II, and III PI3K members.[6][12] This broad activity makes it a useful tool for studying the overall role of the PI3K pathway.

This compound exhibits remarkable selectivity for the p110α isoform.[9][11] It is over 200-fold more potent against p110α than p110β.[9][17] This specificity makes this compound an invaluable tool for investigating the specific functions of the p110α isoform, which is frequently mutated in cancer.[11]

Off-Target Effects: A Critical Consideration

No inhibitor is perfectly specific, and both this compound and Wortmannin have known off-target effects that researchers must consider.

Wortmannin , at higher concentrations, can inhibit other PI3K-related enzymes such as mTOR, DNA-PKcs, ATM, and some phosphatidylinositol 4-kinases.[4][6] It has also been reported to inhibit members of the polo-like kinase (PLK) family.[6][7]

This compound , while highly selective for p110α, is also a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of 2 nM.[9] This dual activity should be taken into account when interpreting experimental results, as some observed effects may be due to the inhibition of DNA-PK rather than, or in addition to, p110α.

Experimental Protocols: A Guide to Practical Application

The following provides a generalized protocol for a PI3K kinase activity assay, a common method for evaluating the potency of inhibitors like this compound and Wortmannin.

In Vitro PI3K Kinase Activity Assay

Objective: To determine the IC50 of an inhibitor against a specific PI3K isoform.

Materials:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • Phosphatidylinositol (PI) or PIP2 substrate

  • [γ-³²P]ATP or ATP and a suitable detection antibody for ADP-Glo™ or similar assay

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂)

  • Inhibitor stock solution (e.g., this compound or Wortmannin in DMSO)

  • 96-well plates

  • Scintillation counter or plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound or Wortmannin) in the kinase reaction buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the PI3K enzyme, and the inhibitor at various concentrations.

  • Substrate Addition: Add the lipid substrate (PI or PIP2).

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[9]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).[9]

  • Detection:

    • Radioactive Assay: Spot the reaction mixture onto a TLC plate to separate the phosphorylated lipid product. Quantify the radioactivity of the product spot using a phosphorimager or scintillation counter.

    • Non-Radioactive Assay: Follow the manufacturer's protocol for the specific assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Prep Prepare Inhibitor Dilutions Start->Prep Setup Set up Kinase Reaction (Enzyme, Buffer, Inhibitor) Prep->Setup Substrate Add Lipid Substrate Setup->Substrate Initiate Initiate with ATP Substrate->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (e.g., Radioactivity) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: A Typical Experimental Workflow for a PI3K Kinase Assay.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and Wortmannin ultimately depends on the specific research question.

Wortmannin remains a valuable tool for studies where broad and potent inhibition of the PI3K pathway is desired, and isoform specificity is not a primary concern. Its irreversible nature can be useful for achieving a complete and lasting shutdown of PI3K activity. However, researchers must be mindful of its off-target effects and short half-life.

This compound is the inhibitor of choice for dissecting the specific roles of the p110α isoform. Its high selectivity makes it a powerful tool for studying the implications of p110α activity in both normal physiology and disease, particularly in cancers with PIK3CA mutations. The potent inhibition of DNA-PK is a critical factor to consider in experimental design and data interpretation.

By understanding the distinct characteristics of these two inhibitors, researchers can make more informed decisions, leading to more precise and impactful findings in the complex field of PI3K signaling.

References

Confirming PIK-75 Target Engagement with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using the small molecule inhibitor PIK-75 and siRNA-mediated knockdown to investigate the function of the p110α subunit of phosphoinositide 3-kinase (PI3K). We present supporting experimental data and detailed protocols to assist researchers in designing and interpreting experiments aimed at confirming on-target activity of this compound.

Unveiling the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] The p110α catalytic subunit of PI3K (encoded by the PIK3CA gene) is a key player in this pathway and is frequently mutated in human cancers, making it an attractive therapeutic target.[1]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) Downstream Downstream Effectors pAkt->Downstream CellProcesses Cell Growth, Survival, Proliferation Downstream->CellProcesses GrowthFactor Growth Factor GrowthFactor->RTK Binds PIK75 This compound PIK75->PI3K Inhibits siRNA p110α siRNA siRNA->PI3K Degrades mRNA

Caption: The PI3K/Akt signaling pathway and points of intervention.

Comparing this compound and p110α siRNA

Both the small molecule inhibitor this compound and siRNA targeting p110α are valuable tools for studying the function of this key signaling protein. This compound offers a rapid and reversible method of inhibition, while siRNA provides a highly specific approach to reduce protein expression. By comparing the phenotypic outcomes of both methods, researchers can gain strong evidence that the effects of this compound are indeed mediated through its intended target, p110α.

A critical aspect of validating target engagement is to demonstrate that the pharmacological inhibition of a target protein phenocopies the genetic knockdown of that same protein. This comparison helps to rule out off-target effects of the small molecule inhibitor.

Quantitative Data Comparison

The following table summarizes representative data comparing the effects of this compound and p110α siRNA on key cellular readouts.

ParameterControl (Untreated/Non-targeting siRNA)This compound Treatmentp110α siRNA Knockdown
p110α Protein Level 100%~100%~20-30%
p-Akt (Ser473) Level 100%~15-25%~30-40%
Cell Viability 100%~40-60%~50-70%
IC50 / EC50 N/A50-100 nM (Cell Proliferation)[5]N/A

Note: The values presented are approximations derived from multiple sources and are intended for comparative purposes. Actual results will vary depending on the cell line, experimental conditions, and specific reagents used.

Experimental Protocols

Here, we provide detailed methodologies for key experiments to compare the effects of this compound and p110α siRNA.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Expected Outcome Culture Cell Culture (e.g., MCF-7, U87MG) Control Control (DMSO or Non-targeting siRNA) Culture->Control Seed cells PIK75 This compound Treatment Culture->PIK75 Seed cells siRNA p110α siRNA Transfection Culture->siRNA Seed cells Western Western Blot (p110α, p-Akt, Akt, GAPDH) Control->Western Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Control->Viability PIK75->Western PIK75->Viability siRNA->Western siRNA->Viability Phenocopy Phenotypic Similarity (Reduced p-Akt & Viability) Western->Phenocopy Compare results Viability->Phenocopy Compare results

Caption: Workflow for comparing this compound and p110α siRNA effects.

siRNA Transfection

This protocol outlines the transient transfection of siRNA into cultured mammalian cells.

Materials:

  • p110α siRNA (and non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.[6]

This compound Treatment

This protocol describes the treatment of cultured cells with the PI3K inhibitor this compound.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Complete cell culture medium

  • Cells to be treated

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Treatment:

    • Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 100 nM). Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours) before proceeding with downstream analysis.

Western Blot Analysis

This protocol is for the detection of p110α, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) by Western blot.[7][8][9]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p110α, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Logical Framework for Target Validation

The confirmation of on-target activity relies on the logical premise that if this compound specifically inhibits p110α, then its cellular effects should mirror those caused by the specific reduction of p110α protein via siRNA.

Logic_Diagram cluster_interventions Interventions cluster_effects Observed Effects Hypothesis Hypothesis: This compound inhibits p110α PIK75_Inhibition Pharmacological Inhibition (this compound) Hypothesis->PIK75_Inhibition siRNA_Knockdown Genetic Knockdown (p110α siRNA) Hypothesis->siRNA_Knockdown PIK75_Effect Decreased p-Akt Decreased Cell Viability PIK75_Inhibition->PIK75_Effect siRNA_Effect Decreased p-Akt Decreased Cell Viability siRNA_Knockdown->siRNA_Effect Conclusion Conclusion: This compound engages its target, p110α PIK75_Effect->Conclusion Phenotypic Concordance siRNA_Effect->Conclusion Phenotypic Concordance

Caption: Logical framework for validating this compound target engagement.

By demonstrating a strong correlation between the outcomes of these two distinct inhibitory methods, researchers can confidently attribute the observed cellular responses of this compound to its on-target inhibition of p110α. This rigorous approach is fundamental in the preclinical validation of targeted cancer therapeutics.

References

A Comparative Guide to the Efficacy of PI3K Inhibitors: PIK-75 vs. GDC-0941

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of phosphatidylinositol 3-kinase (PI3K) inhibitors, a clear understanding of the comparative efficacy of available compounds is paramount. This guide provides a detailed comparison of two prominent PI3K inhibitors, PIK-75 and GDC-0941 (Pictilisib), focusing on their mechanism of action, target specificity, and preclinical performance, supported by experimental data.

Mechanism of Action and Target Specificity

Both this compound and GDC-0941 are inhibitors of the PI3K signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. However, they exhibit distinct profiles in their selectivity for different PI3K isoforms and other related kinases.

This compound is a potent inhibitor with high selectivity for the p110α isoform of PI3K.[1][2][3] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2][3] This dual-targeting capability may contribute to its unique biological effects, including the induction of apoptosis.[3][4][5] this compound acts as a noncompetitive inhibitor with respect to ATP for p110α.[1]

GDC-0941 (Pictilisib) is a potent, orally bioavailable pan-class I PI3K inhibitor, targeting p110α, p110β, p110δ, and p110γ isoforms with high affinity.[6][7][8][9] It functions as an ATP-competitive inhibitor, blocking the ATP-binding pocket of the PI3K enzyme and thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] This action effectively halts the downstream signaling cascade involving AKT and mTOR.[11][12]

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and GDC-0941 against various PI3K isoforms and other kinases.

TargetThis compound IC50 (nM)GDC-0941 IC50 (nM)
p110α5.8[1][2][3]3[6][7][8][9][13]
p110β1300[1][2]33[7][8][9]
p110γ76[1][2][3]75[7][8][9]
p110δ510[1]3[7][8][9]
DNA-PK2[1][2][3]1230[8][13]
mTOR~1000[2]580[8][13]

Preclinical Anti-Tumor Activity

Both inhibitors have demonstrated significant anti-tumor effects in a variety of preclinical cancer models.

This compound has been shown to reduce cell survival and induce apoptosis in various cancer cell lines, including those from pancreatic cancer and acute myeloid leukemia.[2][4] In vivo, this compound has been observed to reduce tumor growth and enhance the anti-cancer activity of other chemotherapeutic agents like gemcitabine.[2] It has also shown efficacy in overcoming venetoclax resistance in mantle cell lymphoma models.[14][15][16] However, its development has been hampered by its limited solubility and stability in vivo.[5][17]

GDC-0941 has demonstrated potent inhibition of cell proliferation in a broad range of cancer cell lines, including those with HER2 amplification and PIK3CA mutations.[11][18][19] It has shown significant in vivo efficacy in various xenograft models, including glioblastoma, ovarian, and breast cancer, leading to tumor growth inhibition and delay in tumor progression.[6][18][20][21] GDC-0941 has progressed to clinical trials, with a recommended Phase II dose established.[20]

Experimental Protocols

In Vitro Kinase Inhibition Assay (for IC50 determination)

A common method to determine the IC50 values for PI3K inhibitors involves a cell-free kinase assay.

  • Reagent Preparation : The inhibitor (e.g., this compound or GDC-0941) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][11]

  • Reaction Mixture : The assay is performed in a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2) containing the purified PI3K enzyme isoform and the substrate, phosphatidylinositol.[1]

  • Initiation : The reaction is initiated by the addition of ATP, often containing a radioactive isotope like [γ-32P]ATP, to a final concentration of 100 µM.[1]

  • Incubation : The mixture is incubated at room temperature for a set period, for example, 30 minutes.[1]

  • Termination and Extraction : The reaction is stopped by adding 1 M HCl. The phosphorylated lipid product is then extracted using a chloroform/methanol mixture.[1]

  • Quantification : The amount of radioactive product is quantified using liquid scintillation counting to determine the enzyme activity.[1]

  • Data Analysis : The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.[7]

Cell Proliferation Assay

The effect of the inhibitors on cancer cell proliferation is often assessed using assays like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : The cells are treated with a range of concentrations of the inhibitor (e.g., GDC-0941, dose range = 0.083–5 µmol/L) for a specified duration, typically 4 days.[7]

  • Lysis and Luminescence Measurement : The CellTiter-Glo® reagent is added to the wells to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis : The luminescence is measured using a plate reader, and the IC50 for cell proliferation is determined from the dose-response curve.[7]

In Vivo Tumor Xenograft Study

To evaluate the anti-tumor efficacy in a living organism, human tumor cells are implanted in immunocompromised mice.

  • Tumor Implantation : Human cancer cells (e.g., MCF7-neo/HER2) are injected subcutaneously into mice.[12][18]

  • Tumor Growth and Grouping : Tumors are allowed to grow to a specific size (e.g., 250-350 mm³), after which the mice are randomized into treatment and control groups.[18]

  • Drug Administration : The inhibitor is administered to the treatment group, often by oral gavage. For example, GDC-0941 can be dissolved in a vehicle like 0.5% methylcellulose with 0.2% Tween 80 and dosed daily.[18]

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.[18]

  • Endpoint : The study is concluded after a predetermined period or when tumors in the control group reach a certain size. The percentage of tumor growth inhibition is calculated.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation PIK75 This compound PIK75->PI3K Inhibition GDC0941 GDC-0941 GDC0941->PI3K Inhibition Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy KinaseAssay Kinase Inhibition Assay (IC50 Determination) ProliferationAssay Cell Proliferation Assay (Anti-proliferative IC50) KinaseAssay->ProliferationAssay WesternBlot Western Blot (Pathway Modulation) ProliferationAssay->WesternBlot Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) WesternBlot->Xenograft PD Pharmacodynamics (Target Modulation in Tumor) Xenograft->PD

References

PIK-75 as a reference compound for PI3K inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PIK-75 with other notable phosphoinositide 3-kinase (PI3K) inhibitors. This compound is a potent and selective inhibitor of the p110α isoform of PI3K, a key enzyme in cell signaling pathways frequently dysregulated in cancer.[1][2] This document serves as a reference for researchers utilizing PI3K inhibitors, offering a comparative analysis of their biochemical potency and cellular effects. Experimental data is presented to support these comparisons, along with detailed protocols for key assays.

Comparative Analysis of PI3K Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of this compound and a selection of other widely used PI3K inhibitors against different Class I PI3K isoforms and other related kinases. This data highlights the varying selectivity profiles of these compounds.

InhibitorTypep110α (nM)p110β (nM)p110γ (nM)p110δ (nM)Other Targets (IC50, nM)
This compound p110α-selective5.8[3][4]1300[3][4]76[3][4]510[4]DNA-PK (2)[3][4]
Wortmannin Pan-PI3K (irreversible)~5[3][5]~5[3][5]~5[3][5]~5[3]mTOR, DNA-PKcs, PLK1 (nM range)[3][5][6][7]
LY294002 Pan-PI3K (reversible)500[3][8][9]970[3][8][9]-570[3][8][9]CK2 (98), DNA-PK (1400)[9][10]
GDC-0941 (Pictilisib) Pan-PI3K3[6][11]33[10]753mTOR (580), DNA-PK (1230)
PI-103 Pan-PI3K/mTOR2-8[12][13][14]3-88[12][13][14]15-150[12][13][14]3-48[12][13][14]mTORC1 (20), mTORC2 (83), DNA-PK (2-23)[12][13]
Buparlisib (BKM120) Pan-PI3K52[15]166[15]262[15]116[15]-
Idelalisib (CAL-101) p110δ-selective8600[1][16]4000[1][16]2100[1][16]2.5[17][18]-
Alpelisib (BYL719) p110α-selective4.6-5[19][20]1156[20]250[20]290[20]-
Copanlisib (BAY 80-6946) Pan-PI3K0.5[11][21][22][23]3.7[11][21][22][23]6.4[11][21][22][23]0.7[11][21][22][23]-
Duvelisib (IPI-145) p110δ/γ-selective1602[24][25]85[24][25]27.4[25]2.5[25]-
Taselisib (GDC-0032) p110α-selectivePotent, selective for mutant PIK3CA----

PI3K Signaling Pathway

The diagram below illustrates the canonical PI3K signaling pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. This cascade regulates fundamental cellular processes, and its dysregulation is a hallmark of many cancers. PI3K inhibitors, such as this compound, block this pathway by targeting the catalytic subunits of PI3K.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K (p85/p110) RTK->PI3K Recruits & Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP3 Phosphorylates PIK75 This compound & Other Inhibitors PIK75->PI3K Inhibits Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Phosphorylates Cellular_Responses Cell Growth, Survival, Proliferation Downstream_Effectors->Cellular_Responses Regulate Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: In Vivo Validation (Optional) A In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) B Determine IC50 against PI3K isoforms A->B C Western Blot for Phospho-Akt B->C Proceed with potent inhibitors D Cell Viability/Proliferation Assay (e.g., MTT) B->D E Clonogenic Survival Assay B->E F Confirm on-target effect and determine cellular potency C->F D->F G Assess long-term effects on cell survival E->G H Xenograft Tumor Models F->H Advance lead compounds G->H I Evaluate anti-tumor efficacy and toxicity H->I

References

Validating PIK-75 Induced Apoptosis: A Comparative Guide to Caspase Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is crucial for evaluating the efficacy of novel therapeutic agents like PIK-75. This guide provides a comprehensive comparison of caspase assays and other widely used methods for validating apoptosis induced by this compound, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9).

This compound has been shown to induce apoptosis in various cancer cell lines by disrupting the PI3K/Akt survival signaling pathway and suppressing the expression of the anti-apoptotic protein Mcl-1. This ultimately leads to the activation of the intrinsic, mitochondrial-dependent apoptotic cascade. Validating this programmed cell death is a critical step in preclinical research. This guide offers a comparative overview of key methodologies, complete with experimental data and detailed protocols to aid in the selection of the most appropriate assays for your research needs.

Quantitative Comparison of Apoptosis Validation Methods

The following tables summarize quantitative data from studies investigating this compound-induced apoptosis using various assays. These data highlight the typical results obtained and provide a basis for comparing the sensitivity and dynamic range of each method.

Table 1: Caspase-3/7 Activity in Response to this compound Treatment

Cell LineThis compound ConcentrationTreatment DurationFold Increase in Caspase-3/7 Activity (vs. Control)Reference
MIA PaCa-2 (Pancreatic Cancer)0.1 µM12 hours~2.5
SKOV-3 (Ovarian Cancer)100 nMNot Specified0.9 - 1.4
Neuroblastoma (WAC2)0.05 µM48 hoursConcentration-dependent increase

Table 2: Comparison of Different Apoptosis Assays for this compound

Cell LineThis compound TreatmentAssay MethodKey FindingReference
LN229 (Glioma)1 µM, 24 hoursCleaved Caspase-3 (Immunofluorescence)Increased cleaved caspase-3 staining
LN229 (Glioma)1 µM, 24 hoursPARP Cleavage (Western Blot)Increased cleavage of PARP
LN229 (Glioma)1 µM, 24 hoursAnnexin V-FITC (Flow Cytometry)Increased percentage of Annexin V positive cells
MV4;11 (AML)100 nM, 24 hoursPI Staining (Flow Cytometry)Increased sub-G1 population

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and procedures discussed, the following diagrams were generated using Graphviz.

PIK75_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway PIK75 This compound PI3K PI3K PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits pAkt p-Akt (Active) PI3K->pAkt Activates Mcl1_mRNA Mcl-1 mRNA CDK9->Mcl1_mRNA Promotes Transcription Akt Akt Mcl1_Protein Mcl-1 Protein (Anti-apoptotic) pAkt->Mcl1_Protein Stabilizes Bax Bax (Pro-apoptotic) Mcl1_Protein->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Caspase_Assay_Workflow General Workflow for a Colorimetric Caspase-3 Assay cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Cell Lysis cluster_assay_procedure Caspase-3 Assay Seed_Cells Seed cells in a multi-well plate Treat_Cells Treat cells with this compound and controls Seed_Cells->Treat_Cells Incubate Incubate for the desired time period Treat_Cells->Incubate Lyse_Cells Lyse cells to release intracellular contents Incubate->Lyse_Cells Centrifuge Centrifuge to pellet cell debris Lyse_Cells->Centrifuge Collect_Lysate Collect the supernatant (cell lysate) Centrifuge->Collect_Lysate Add_Lysate Add cell lysate to a new plate Collect_Lysate->Add_Lysate Add_Substrate Add Caspase-3 substrate (e.g., DEVD-pNA) Add_Lysate->Add_Substrate Incubate_Assay Incubate at 37°C Add_Substrate->Incubate_Assay Read_Plate Read absorbance at 405 nm Incubate_Assay->Read_Plate

Caption: General workflow for a colorimetric caspase-3 assay.

Detailed Experimental Protocols

Below are detailed protocols for the most common assays used to validate this compound-induced apoptosis.

Caspase-3/7 Glo® Luminescent Assay

This assay provides a sensitive, homogeneous method for measuring the activity of caspase-3 and -7.

  • Materials:

    • Caspase-Glo® 3/7 Reagent (Promega)

    • White-walled multiwell plates suitable for luminescence readings

    • Luminometer

    • This compound

    • Cell culture medium and reagents

    • Cells of interest

  • Protocol:

    • Seed cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and appropriate vehicle controls. Include untreated wells as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 12, 24, or 48 hours) at 37°C in a CO2 incubator.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase activity by normalizing the readings of treated cells to the vehicle-treated control cells after subtracting the background reading from cell-free wells.

Colorimetric Caspase-3 Assay

This method relies on the cleavage of a colorimetric substrate by active caspase-3.

  • Materials:

    • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer with DTT, and DEVD-pNA substrate)

    • This compound

    • Cells of interest

    • Microplate reader capable of measuring absorbance at 405 nm

  • Protocol:

    • Induce apoptosis by treating cells with this compound for the desired time.

    • Harvest the cells and centrifuge at 600 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

    • To a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume with cell lysis buffer.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the untreated control.

PARP Cleavage by Western Blot

Detection of the cleaved form of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a hallmark of apoptosis.

  • Materials:

    • This compound

    • Cells of interest

    • RIPA buffer with protease inhibitors

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against PARP (recognizing both full-length and cleaved forms)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using a chemiluminescent substrate and an imaging system. An increase in the 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP indicate apoptosis.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • This compound

    • Cells of interest

    • Flow cytometer

  • Protocol:

    • Induce apoptosis by treating cells with this compound.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Comparison of Methodologies

FeatureCaspase Assays (Luminescent/Colorimetric)PARP Cleavage (Western Blot)Annexin V/PI Staining (Flow Cytometry)TUNEL Assay
Principle Measures the enzymatic activity of executioner caspases.Detects the cleavage of a key caspase substrate.Detects the externalization of phosphatidylserine and loss of membrane integrity.Detects DNA fragmentation.
Stage of Apoptosis Mid-stage (caspase activation).Mid-to-late stage.Early (Annexin V) to late (PI) stage.Late stage.
Quantification Highly quantitative (fold change).Semi-quantitative (band intensity).Highly quantitative (percentage of cell populations).Quantitative (percentage of positive cells).
Throughput High (plate-based).Low.Medium to high.Medium.
Pros Sensitive, specific for caspase-mediated apoptosis, easily automated.Confirms a downstream event of caspase activation, provides molecular weight information.Distinguishes between different stages of cell death, provides single-cell data.Can be used on tissue sections (in situ).
Cons Indirect measure of apoptosis, can be affected by factors influencing enzyme activity.Labor-intensive, less sensitive for early apoptosis.Requires a flow cytometer, can be sensitive to cell handling.Can also label necrotic cells, may not be specific to apoptosis.
Best For High-throughput screening, confirming caspase-dependent apoptosis.Confirming the apoptotic pathway, mechanistic studies.Detailed analysis of cell death dynamics, distinguishing apoptosis from necrosis.In situ detection of apoptosis in tissues.

Conclusion

The validation of this compound-induced apoptosis requires robust and reliable methodologies. Caspase assays, particularly the luminescent formats, offer high sensitivity and are well-suited for high-throughput applications. However, to gain a comprehensive understanding of the apoptotic process, it is recommended to complement caspase activity data with other methods. Western blotting for PARP cleavage provides confirmation of a key downstream event, while Annexin V/PI staining by flow cytometry offers a powerful tool to quantify and differentiate between the various stages of cell death at a single-cell level. The TUNEL assay, although a valid method for detecting DNA fragmentation, should be interpreted with caution due to its potential for labeling necrotic cells. By selecting a combination of these assays, researchers can confidently and accurately characterize the pro-apoptotic efficacy of this compound and other novel anti-cancer agents.

PIK-75 Synergistic Combinations: A Comparative Guide for Anti-Cancer Drug Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synergistic anti-cancer effects observed when combining PIK-75, a potent phosphoinositide 3-kinase (PI3K) inhibitor, with other therapeutic agents. The following sections detail the quantitative synergy, underlying mechanisms, and experimental protocols from key studies, offering a valuable resource for designing and interpreting combination drug studies.

Quantitative Synergy Analysis

The synergistic potential of this compound in combination with various anti-cancer drugs has been evaluated using different models and methodologies. The following tables summarize the quantitative data from these studies, providing a clear comparison of the observed synergistic effects.

Table 1: Synergy between this compound and Dinaciclib in Cutaneous Squamous Cell Carcinoma (cSCC)[1][2]
Cell LineSynergy Quantification MethodSynergy Score/IndexKey Findings
UW-CSCC1BLISS analysisMildly synergistic at 62-125 nM this compound / 8-16 nM dinaciclibAntagonism observed at very high and very low concentrations.[1]
Chou-Talalay (CI)CI > 1 at high Fraction affected (Fa)Additive interaction at lower concentrations, strong antagonism at high Fa.[1]
Dose-Reduction Index (DRI) at Fa 0.5This compound: 1.5, Dinaciclib: 1.6Modest dose reduction for both drugs to achieve 50% effect.[1]
UW-CSCC2BLISS analysisSynergistic at 62 nM this compound / 8 nM dinaciclibClear synergistic behavior at specific concentrations.[1]
Chou-Talalay (CI)Average CI = 0.5Strong synergism across all tested concentrations.[1]
Dose-Reduction Index (DRI) at Fa 0.5This compound: 1.2, Dinaciclib: 10.7Significant dose reduction for dinaciclib when combined with this compound.[1]
Table 2: Efficacy of this compound in Overcoming Venetoclax Resistance in Mantle Cell Lymphoma (MCL)[3][4][5]
Cell Line TypeDrug CombinationIC50 Values (72h)Key Findings
Venetoclax-sensitive (Mino, Rec-1)This compound1.5-10.9 nMThis compound is potent as a single agent.[2][3]
Venetoclax-resistant (Mino-Re, Rec1-Re)This compound1.5-10.9 nMThis compound effectively overcomes acquired venetoclax resistance.[2][3]
Venetoclax-resistant (JeKo-1, Z138, etc.)This compound1.5-17.2 nMThis compound is potent against MCL cell lines with primary venetoclax resistance.[2]
Table 3: Synergistic Anti-proliferative Effects of this compound and STA9090 in Adrenocortical Carcinoma (ACC)[6][7]
Cell LineSynergy Quantification MethodKey Findings
SW13Chou-Talalay (CI)Synergistic anti-proliferative effect (CI < 1).[4]
NCI-H295RChou-Talalay (CI)Consistent synergistic anti-proliferative effect across a range of concentrations.[4]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound combinations are rooted in their ability to co-target critical cancer signaling pathways.

The combination of This compound and dinaciclib targets two frequently dysregulated pathways in cancer: the PI3K/AKT/mTOR and the cell cycle signaling pathways.[5] this compound inhibits the p110α subunit of PI3K, while dinaciclib is a cyclin-dependent kinase (CDK) inhibitor, targeting CDK1, CDK2, CDK5, and CDK9.[5] This dual blockade leads to increased cell cycle arrest and apoptosis.[5]

PIK75_Dinaciclib_Pathway PI3K PI3Kα AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Apoptosis Increased Apoptosis CDKs CDK1/2/5/9 CDKs->CellCycle CellCycleArrest Cell Cycle Arrest PIK75 This compound PIK75->PI3K inhibits Dinaciclib Dinaciclib Dinaciclib->CDKs inhibits

Caption: this compound and Dinaciclib combination pathway.

In mantle cell lymphoma, This compound overcomes venetoclax resistance by targeting the PI3K-AKT signaling pathway and reducing the expression of the anti-apoptotic protein MCL-1.[6] Venetoclax resistance is often associated with elevated MCL-1 levels.[6] this compound, acting as a dual PI3K and CDK9 inhibitor, potently diminishes MCL-1 expression and AKT activation, thereby restoring sensitivity to venetoclax.[6]

PIK75_Venetoclax_Pathway PI3K PI3K AKT AKT PI3K->AKT MCL1 MCL-1 AKT->MCL1 stabilizes CDK9 CDK9 CDK9->MCL1 promotes transcription Apoptosis Apoptosis MCL1->Apoptosis inhibits PIK75 This compound PIK75->PI3K inhibits PIK75->CDK9 inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BCL2->Apoptosis inhibits

Caption: this compound and Venetoclax resistance pathway.

The synergy between This compound and STA9090 (an HSP90 inhibitor) in adrenocortical carcinoma is achieved by co-targeting the PI3K/mTOR signaling pathway.[7] This combination leads to a synergistic inhibition of cell proliferation, migration, and invasion, accompanied by a decrease in the phosphorylation of downstream proteins in the PI3K pathway.[7]

Experimental Workflows and Protocols

A general experimental workflow for assessing the synergy of this compound with other anti-cancer drugs is outlined below.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture DrugPrep Drug Preparation (this compound & Combination Drug) Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) DrugPrep->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) DrugPrep->Apoptosis WesternBlot Western Blot (for signaling pathway analysis) DrugPrep->WesternBlot Synergy Synergy Analysis (e.g., Chou-Talalay, BLISS) Viability->Synergy DataAnalysis Quantitative Data Analysis Synergy->DataAnalysis Apoptosis->DataAnalysis Mechanism Mechanism of Synergy Interpretation WesternBlot->Mechanism DataAnalysis->Mechanism

References

Safety Operating Guide

Navigating the Safe Disposal of PIK-75: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the responsible management of PIK-75 waste, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the potent and selective PI3K inhibitor this compound, is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

This compound and its hydrochloride salt are classified as hazardous materials. A thorough understanding of their potential risks is the first step toward safe handling and disposal. The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Irritation May be harmful if absorbed through the skin and may cause skin irritation.[2]
Eye Irritation May cause eye irritation.[2]
Respiratory Tract Irritation May be harmful if inhaled and may cause respiratory tract irritation.[2]

Given its cytotoxic and apoptosis-inducing properties, all forms of this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[3][4]

Procedural Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper management of this compound waste within a laboratory setting.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Labware) B Wear Appropriate PPE (Lab coat, gloves, safety glasses) A->B C Segregate Waste Streams B->C D Collect in a designated, compatible, and sealed hazardous waste container. C->D E Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date Principal Investigator's Name D->E F Store in a designated, secure area, away from incompatible materials. E->F G Contact Institutional EHS Office or approved hazardous waste contractor. F->G H Arrange for Waste Pickup G->H I Waste is transported to a licensed disposal facility for incineration. H->I

Caption: Logical workflow for the safe management and disposal of this compound waste.

Experimental Protocol for this compound Waste Management

Currently, there are no established and validated chemical inactivation or neutralization protocols for the routine laboratory disposal of this compound. Therefore, all waste must be handled as hazardous material and disposed of via incineration through a certified waste management provider.

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Procedure:

1. Personal Protective Equipment (PPE):

  • Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound or its waste.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and paper towels, in the designated hazardous waste container. Avoid creating dust.[2]
  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.[1] The Environmental Protection Agency (EPA) strongly advises against the disposal of pharmaceutical waste into sewer systems.
  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) with trace amounts of this compound should be placed in the designated hazardous waste container.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the chemical name "this compound," the accumulation start date, and the name of the principal investigator or laboratory.
  • Store the sealed waste container in a designated and secure area, away from incompatible chemicals, until it is ready for pickup.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
  • Follow all institutional procedures for waste manifest and pickup.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Wear a lab coat, safety glasses, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

3. Contain and Clean the Spill:

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the hazardous waste container.
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
  • Collect the absorbent material and place it in the hazardous waste container.

4. Decontaminate Surfaces:

  • Thoroughly clean the spill area with a detergent and water solution.[5]
  • All cleaning materials must be disposed of as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.

References

Essential Safety and Operational Guide for Handling PIK-75

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of PIK-75, a potent dual inhibitor of PI3K and CDK9. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.

Immediate Safety Information: Personal Protective Equipment (PPE)

Given that this compound (hydrochloride) is classified as harmful if swallowed and is a potent, biologically active compound, it must be handled with the care afforded to cytotoxic agents.[1] Standard laboratory PPE is insufficient. The following must be worn at all times when handling this compound in solid or solution form.

Procedural Steps for Donning PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water before beginning.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Wear a disposable, impermeable gown with long sleeves and tight-fitting knit cuffs. Ensure it closes securely in the back.

  • Outer Gloves: Don a second pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Nitrile gloves are recommended for their chemical resistance.[2]

  • Eye and Face Protection: Wear ANSI-rated safety glasses with side shields at a minimum. For procedures with a risk of splashes or aerosol generation (e.g., weighing powder, vortexing), upgrade to chemical splash goggles or a full-face shield.

  • Respiratory Protection: When handling the powder form of this compound outside of a certified chemical fume hood or containment device, a fit-tested N95 respirator is required to prevent inhalation of fine particles.[1]

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.

Receiving and Storage:

  • Solid Compound: Upon receipt, store the vial of solid this compound at -20°C under desiccating conditions. The solid form is stable for at least four years under these conditions.[3]

  • Stock Solutions: Prepare stock solutions by dissolving this compound in a suitable solvent like DMSO.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[4]

Weighing and Solution Preparation:

  • Designated Area: Conduct all weighing of this compound powder in a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation risk.

  • Static Control: Use an anti-static weigh boat or ionizer to prevent the powder from dispersing due to static electricity.

  • Solubilization: Add the solvent directly to the vial containing the this compound powder to avoid transferring the powder. Cap the vial securely before vortexing or sonicating to fully dissolve the compound.

Emergency and Disposal Plans

Emergency Procedures - Spills and Exposure:

  • Small Spill (Powder <5 g):

    • Alert personnel in the immediate area and restrict access.

    • Wearing the full PPE described in Section 1, gently cover the powder with absorbent pads dampened with water to prevent aerosolization.[5][6]

    • Carefully collect the wetted material and any broken glass with a scoop and place it into a sealed plastic bag.[5]

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% alcohol.[5]

    • Place all contaminated materials (pads, gloves, gown) into a dedicated cytotoxic waste container.[5]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][7]

    • Eye Contact: Flush the eye(s) with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6]

    • Ingestion: Do NOT induce vomiting. Call emergency services or a poison control center immediately for guidance.[7][8][9]

    • Inhalation: Move to fresh air immediately. Seek medical attention.[7]

Waste Disposal Plan: All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly.

  • Segregation: Do not mix this compound waste with regular laboratory trash. Use separate, clearly labeled waste streams.[10][11]

  • Solid Waste: Collect all contaminated solid items (e.g., gloves, gowns, weigh boats, pipette tips, vials) in a puncture-proof container labeled "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with your institution's policy.[10]

  • Liquid Waste: Collect all contaminated liquid waste (e.g., unused stock solutions, media from treated cells) in a compatible, leak-proof, and sealed container. Label it clearly with the contents, including "this compound" and the solvent (e.g., DMSO).

  • Disposal Request: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₁₆H₁₄BrN₅O₄S
Molecular Weight 452.3 g/mol [3]
CAS Number 372196-67-3[3]

| Appearance | Solid |

Table 2: In Vitro Inhibitory Activity (IC₅₀)

Target IC₅₀ Value
p110α 5.8 nM[3][4]
DNA-PK 2 nM[4]
p110γ 76 nM[3][4]
p110δ 510 nM[4]
p110β 1.3 µM[3][4]

| mTORC1 | ~1 µM[5][13] |

Table 3: Storage and Stability

Form Storage Temperature Duration
Solid (Powder) -20°C ≥ 4 years[3]
Stock Solution (in DMSO) -80°C 1 year[4]

| Stock Solution (in DMSO) | -20°C | 1 month[4] |

Experimental Protocols

1. Preparation of 10 mM Stock Solution in DMSO

  • Objective: To prepare a concentrated stock solution for subsequent dilution in experimental assays.

  • Methodology:

    • Obtain a vial of this compound (MW: 452.3 g/mol ). For example, to make a 10 mM solution from 1 mg of powder:

      • Volume (L) = Moles / Molarity

      • Moles = 0.001 g / 452.3 g/mol = 2.21 x 10⁻⁶ mol

      • Volume (L) = 2.21 x 10⁻⁶ mol / 0.01 mol/L = 2.21 x 10⁻⁴ L = 221 µL

    • Under a chemical fume hood, add 221 µL of fresh, anhydrous DMSO to the vial containing 1 mg of this compound.

    • Cap the vial securely and vortex until the solid is completely dissolved. A brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store aliquots at -80°C.

2. Cell Viability / Proliferation (MTT Assay)

  • Objective: To assess the effect of this compound on cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.

    • Treat cells with the desired concentrations of this compound and incubate for the specified time period (e.g., 48 or 72 hours).[4]

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

    • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[4]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathway Visualization

This compound exerts its pro-apoptotic effects through the dual inhibition of the PI3K and CDK9 kinases. Inhibition of PI3Kα prevents the phosphorylation and activation of Akt, a key pro-survival signal. Simultaneously, inhibition of CDK9 leads to the destabilization and loss of the anti-apoptotic protein MCL-1. This combined action disrupts critical cell survival pathways, leading to apoptosis.[14]

PIK75_Pathway PIK75 This compound PI3Ka PI3Kα PIK75->PI3Ka CDK9 CDK9 PIK75->CDK9 Akt Akt Phosphorylation (p-Akt) PI3Ka->Akt MCL1 MCL-1 Expression CDK9->MCL1 Survival Cell Survival Akt->Survival MCL1->Survival Apoptosis Apoptosis Survival->Apoptosis

Caption: Dual inhibitory action of this compound on PI3Kα and CDK9, leading to apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PIK-75
Reactant of Route 2
Reactant of Route 2
PIK-75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.